Product packaging for 4-Arylmaleimide deriv. 8f(Cat. No.:)

4-Arylmaleimide deriv. 8f

Cat. No.: B10755696
M. Wt: 324.8 g/mol
InChI Key: LSXUOGJVNXPHBN-UHFFFAOYSA-N
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Description

4-Arylmaleimide deriv. 8f is a chemically engineered 3,4-disubstituted maleimide derivative designed as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with specific activity against the GSK-3α isoform. The maleimide core structure serves as a privileged scaffold in medicinal chemistry, mimicking ATP and enabling the development of highly specific kinase inhibitors. This compound is supplied for research applications only, supporting investigations into Wnt/β-catenin signaling pathways, cellular metabolism, and neurological disorders. Research Applications: • Kinase Inhibition Studies: Utilize this compound as a selective chemical tool to inhibit GSK-3α in cell-based assays and biochemical studies. • Signal Transduction Research: Investigate the role of GSK-3 in the Wnt signaling pathway and its impact on β-catenin regulation. • Metabolic Studies: Explore glycogen metabolism and insulin signaling pathways where GSK-3 plays a critical regulatory role. • Neurobiological Research: Study the involvement of GSK-3 in neurological conditions including Alzheimer's disease and related tauopathies. Chemical Features: The 4-arylmaleimide structure is characterized by specific aryl substitutions at the 4-position of the maleimide ring, a configuration known to confer high binding affinity and selectivity for the ATP-binding pocket of GSK-3. This molecular architecture is recognized for its cell permeability and potency in modulating kinase activity in cellular environments. Handling & Storage: • Store desiccated at -20°C • Protect from light and moisture • Use in a well-ventilated environment • Wear appropriate personal protective equipment Quality Assurance: Rigorous QC performed via HPLC and mass spectrometry to ensure ≥95% chemical purity and structural verification. Warning: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClN2O2 B10755696 4-Arylmaleimide deriv. 8f

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C18H13ClN2O2/c19-13-7-5-12(6-8-13)15-16(18(23)20-17(15)22)21-10-9-11-3-1-2-4-14(11)21/h1-8H,9-10H2,(H,20,22,23)

InChI Key

LSXUOGJVNXPHBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Arylmaleimide Deriv. 8f

Retrosynthetic Analysis of 4-Arylmaleimide deriv. 8f

A retrosynthetic analysis of a target molecule like This compound deconstructs the complex structure into simpler, commercially available starting materials. For 4-arylmaleimides, two primary disconnection approaches are generally considered.

The first and most common strategy involves a C-N bond disconnection of the imide ring, followed by a C-C bond disconnection between the aryl group and the maleimide (B117702) core. This leads back to three fundamental components: an amine (R-NH2), maleic anhydride (B1165640), and an aryl source. The forward synthesis would involve creating an N-substituted maleimide first, followed by arylation.

A second approach disconnects the C-Aryl bond first, suggesting a cross-coupling reaction. This route points towards a pre-formed maleimide ring, often substituted with halogens (e.g., 3,4-dibromomaleimide), and an arylating agent like an arylboronic acid.

Figure 1: General Retrosynthetic Disconnection of a 4-Arylmaleimide.
This diagram illustrates the primary disconnection points in a 4-arylmaleimide structure, leading to key precursors for a convergent synthesis.
Retrosynthetic analysis of 4-arylmaleimide

Convergent Synthetic Pathways for this compound

Convergent strategies offer an efficient route to complex molecules by allowing for the parallel synthesis of key fragments. nih.gov For This compound , this typically involves the independent preparation of the maleimide core and the aryl moiety, which are then combined.

Cycloaddition reactions are powerful tools for constructing the cyclic core of the maleimide. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly versatile method for forming six-membered rings, which can be precursors to the maleimide structure. organic-chemistry.orgsigmaaldrich.comiitk.ac.in For instance, the reaction of a conjugated diene with maleic anhydride can produce a cyclic anhydride, which is then converted to the corresponding N-substituted maleimide. ipn.mxnih.gov

More directly, maleimides themselves are excellent dienophiles in Diels-Alder reactions. The reaction between a diene and an N-arylmaleimide can be used to construct complex polycyclic systems. ipn.mxnih.gov For example, the reaction of 2,5-dimethylfuran (B142691) with an N-arylmaleimide yields an exo-Diels-Alder adduct. nih.gov

Photochemical [2+2] cycloadditions represent another significant strategy. These reactions, often requiring a photosensitizer for N-aryl maleimides, allow for the construction of cyclobutane (B1203170) rings from maleimides and alkenes or alkynes. mdpi.comnih.gov Visible-light-driven [2+2] cycloadditions have been developed to overcome the limitations of using harsh UV irradiation, expanding the substrate scope. thieme-connect.com The efficiency of these reactions can be high, with some intramolecular variations proceeding quantitatively to a single stereoisomer. rsc.org

Table 1: Examples of Cycloaddition Reactions for Maleimide Scaffolds
Reaction TypeReactantsConditionsProduct TypeReference
Diels-Alder [4+2]N-p-tolylmaleimide + 2,5-dimethylfuranToluene (B28343), 80 °CExo Adduct nih.gov
Photochemical [2+2]N-Alkyl Maleimide + Alkene370 nm UV lightCyclobutane derivative mdpi.comnih.gov
Photochemical [2+2]N-Aryl Maleimide + AlkeneThioxanthone sensitizer, 440 nm lightCyclobutane derivative mdpi.comnih.gov
Photochemical [2+2]N-Butylmaleimide365 nm LED, DCMCyclobutane dimer rsc.org
Photochemical [2+2]Maleimide + Alkyne365 nm LED, Continuous FlowCyclobutene derivative thieme-connect.com

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the C-C bond between the aryl group and the maleimide ring. The Suzuki-Miyaura and Heck reactions are among the most prominent methods employed.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like an arylboronic acid) with an organohalide (such as a bromomaleimide) in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been successfully used to synthesize various biaryl compounds and can be applied to create 4-aryl-substituted maleimides from halogenated maleimide precursors. researchgate.netorganic-chemistry.org

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com In the context of 4-arylmaleimide synthesis, an oxidative Heck coupling can directly arylate the C-H bond of a coumarin (B35378) (a related heterocyclic structure) with an arylboronic acid, demonstrating a pathway for direct arylation of unsaturated systems. organic-chemistry.org Similarly, direct arylation of maleimides has been achieved using palladium catalysis.

Table 2: Comparison of Aromatic Coupling Strategies
ReactionAryl SourceMaleimide PrecursorTypical CatalystKey AdvantagesReference
Suzuki-Miyaura CouplingArylboronic acidHalogenated maleimidePd(PPh₃)₄, Pd(OAc)₂Mild conditions, high functional group tolerance harvard.eduwikipedia.org
Heck ReactionAryl halideMaleimide (direct C-H arylation)Pd(OAc)₂Atom economy (no pre-functionalization of maleimide) organic-chemistry.orgwikipedia.org
Meerwein ArylationArenediazonium saltMaleimideCuCl or TiCl₃Selective synthesis of arylmaleimides or arylsuccinimides rsc.org

Achieving regioselectivity—the specific placement of the aryl group at the C4 position—is critical. Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation and functionalization. researchgate.net These reactions create the C-Aryl bond directly from a C-H bond on the maleimide ring, offering an atom-economical route.

Rhodium(III)-catalyzed reactions have been shown to be highly effective for the regioselective arylation of maleimides. rsc.orgresearchgate.net For example, using a directing group on a substrate, a Rh(III) catalyst can selectively activate an ortho C-H bond for coupling with a maleimide, leading to either hydroarylation or oxidative arylation products with high yields. rsc.orgresearchgate.net Similarly, ruthenium(II) catalysts can direct the hydroalkylation of indoles with maleimides to specific positions depending on the reaction conditions. rsc.org These methods provide powerful control over the final product's structure.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The success of synthesizing This compound with high yield and purity often hinges on the careful optimization of reaction conditions. This includes the systematic screening of catalysts, ligands, solvents, and other additives.

In transition metal-catalyzed coupling reactions, the choice of catalyst and ligand is paramount. sigmaaldrich.comcatalysis.blog Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine-based ligands (e.g., PPh₃, SPhos) can dramatically influence the reaction's efficiency, selectivity, and substrate scope. organic-chemistry.org

For instance, in the palladium-catalyzed arylation of imidazoles, it was found that the ligand L1 was highly effective, but the imidazole (B134444) substrate itself could inhibit the formation of the active catalyst. Pre-activating the catalyst by heating it with the ligand before adding the substrate drastically improved the reaction's efficacy. mit.edu Ligand-enabled palladium-catalyzed annulation reactions of aryl iodides with maleimides have also been developed, where monoprotected amino acids surprisingly act as crucial ligands. nih.gov

Screening different combinations of catalysts and ligands is a standard procedure to identify the optimal system for a specific transformation. sigmaaldrich.com The effect of the ligand can be profound; for example, in an oxidative Heck coupling to form 4-arylcoumarins, ligands like bpy and phen-NO₂ gave the best yields, while sterically hindered ligands were found to inhibit the reaction. organic-chemistry.org

Table 3: Illustrative Catalyst and Ligand Screening for a Heck-type Arylation
EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (5)-DMF8045 organic-chemistry.org
2Pd(OAc)₂ (5)PPh₃ (10)DMF8062 organic-chemistry.org
3Pd(OAc)₂ (5)bpy (10)DMF8085 organic-chemistry.org
4Pd(OAc)₂ (5)phen-NO₂ (10)DMF8092 organic-chemistry.org
5PdCl₂ (5)phen-NO₂ (10)DMF8078 organic-chemistry.org

Solvent and Temperature Optimization

The synthesis of arylmaleimides, including compound 8f , frequently relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The choice of solvent and temperature are critical parameters that significantly influence reaction yield, rate, and selectivity. numberanalytics.comnumberanalytics.com

Optimization studies for similar Suzuki-Miyaura cross-coupling reactions highlight the importance of these factors. The reaction efficiency can be highly dependent on the solvent system, which may include ethers (like dioxane, THF), aromatic hydrocarbons (like toluene), amides (like DMF), or aqueous mixtures. yonedalabs.com Temperature is also a crucial variable; for instance, some Suzuki-Miyaura reactions require temperatures above 80°C to achieve optimal efficiency, with a common range being 100-130°C. scielo.br

The selection of a solvent can dramatically affect the reaction rate. For example, a mixture of toluene and water has been shown to increase reaction rates significantly compared to using toluene alone. numberanalytics.com The base used in the reaction (e.g., K₃PO₄, CsF) and its interaction with the solvent also play a key role, where changing the solvent from dioxane to DMF can sometimes reduce the yield depending on the base. scielo.br

Table 1: General Solvent and Temperature Considerations for Suzuki-Miyaura Reactions

ParameterCommon OptionsEffect on Reaction
Solvent Toluene, Dioxane, THF, DMF, Water/Organic MixturesInfluences reactant solubility, reaction rate, and selectivity. numberanalytics.comyonedalabs.com
Temperature 20°C - 150°CAffects reaction rate and yield; higher temperatures can increase rate but may also lead to side products. numberanalytics.comscielo.br
Base Carbonates (K₂CO₃), Phosphates (K₃PO₄), Fluorides (CsF)The choice of base is critical for the transmetalation step and its effectiveness can be solvent-dependent. numberanalytics.comscielo.br

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning the synthesis of a compound like 8f from a milligram-scale laboratory procedure to a larger, gram- or kilogram-scale production involves several critical considerations. santiago-lab.com It is not merely a matter of proportionally increasing reactant quantities. labmanager.com

Key factors to consider during scale-up include:

Thermodynamics : Heat management is a primary concern. Reactions that are easily managed at a small scale can become difficult to control in larger vessels, which have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to runaway reactions if not properly managed. santiago-lab.com

Mixing : Efficient stirring is crucial for maintaining homogeneity in large reaction volumes. What works with a small magnetic stir bar is often inadequate for a large reactor, which may require mechanical overhead stirrers. santiago-lab.com

Reaction Time and Viscosity : Heat-up and cool-down cycles are significantly longer in large-scale reactors, which can affect product properties. The viscosity of the reaction mixture may also change throughout the process, impacting mixing and heat transfer. labmanager.com

Purification : Purification methods that are practical on a small scale, such as column chromatography, can become expensive and challenging at a larger scale. Alternative methods like crystallization or extraction must be developed and optimized. santiago-lab.com

Safety and Environmental Impact : Handling larger quantities of chemicals necessitates more stringent safety protocols. kewaunee.in The choice of reagents and solvents may need to be re-evaluated based on their environmental impact and the feasibility of waste disposal.

Post-Synthetic Derivatization Strategies for this compound Analogs

Once the core structure of 8f is synthesized, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can target different parts of the molecule.

The aryl group—in the case of 8f , the 4-(methylsulfonyl)phenyl moiety—is a prime target for modification. This can be achieved through various cross-coupling reactions if a suitable handle (like a halide) is present on the aryl ring. Alternatively, analogs can be created by starting with different substituted arylboronic acids in the initial Suzuki-Miyaura coupling step. nih.gov

Strategies for aryl group modification include:

Varying Electronic Properties : Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the compound's electronic profile. Studies on related N-phenylmaleimides show that substituents like halogens (fluoro, chloro, bromo) or alkoxy groups can be introduced to tune activity. ucl.ac.be

Extending the Structure : The aryl moiety can be replaced with larger aromatic systems, such as biphenyl (B1667301) groups, which has been shown to impact the biological activity of related maleimide inhibitors. ucl.ac.be

The maleimide ring itself is a versatile scaffold for chemical modification. While the double bond is a key feature, it can also serve as a reactive handle for further functionalization.

Michael Addition : The electron-deficient double bond of the maleimide is susceptible to Michael addition reactions, particularly with thiol-containing nucleophiles. uu.nl This is a common strategy for bioconjugation.

Cycloaddition Reactions : The maleimide double bond can participate in cycloaddition reactions, such as Diels-Alder reactions with dienes like furan. rsc.orgresearchgate.net This allows for the construction of more complex, bicyclic structures.

C-H Functionalization : Recent advances have shown that transition-metal-catalyzed C-H activation can be used to directly functionalize the maleimide core or attached aryl groups, providing a direct route to structurally diverse analogs. researchgate.netrsc.org

Maleimides are widely used in bioconjugation due to their high reactivity and selectivity towards thiol groups found in cysteine residues of proteins. uu.nlthermofisher.com The N-substituent of the maleimide, which is a 2,4-dichlorobenzyl group in compound 8f , can be replaced with a linker to attach the molecule to other entities, such as proteins, antibodies, or peptides.

Common linker strategies include:

Thiol-Maleimide Conjugation : This is the most prevalent method, forming a stable thioether bond. The reaction is typically fast and occurs under mild, physiological pH conditions (6.5-7.5). uu.nlthermofisher.com

Spacers : Linkers often incorporate spacer units, such as polyethylene (B3416737) glycol (PEG) or alkyl chains (e.g., maleimidocaproyl "mc"), to provide distance between the maleimide warhead and the conjugated molecule, which can be important for biological activity. nih.govucl.ac.uk

Cleavable and Non-Cleavable Linkers : Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific conditions (e.g., by proteases in a cell). nih.gov An example is the valine-citrulline (vc) dipeptide linker, which is sensitive to cleavage by cathepsin B. nih.gov

Improving Stability : While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. Strategies to improve stability include using N-aryl maleimides or inducing hydrolysis of the maleimide ring post-conjugation. nih.govucl.ac.uk

Table 2: Summary of Post-Synthetic Derivatization Strategies

Modification SiteStrategyExamples of Reagents/ReactionsPurpose
Aryl Substituent Varying substituentsSubstituted arylboronic acids, halogenation, SNAr reactions. nih.govucl.ac.beTune electronic properties, explore SAR.
Maleimide Ring Michael AdditionThiol-containing molecules (e.g., cysteine). uu.nlBioconjugation, attachment to proteins.
Maleimide Ring Diels-Alder ReactionFuran, other dienes. rsc.orgresearchgate.netCreate complex polycyclic structures.
N-substituent Linker AttachmentAmine- or alcohol-terminated linkers reacting with maleic anhydride precursors. ucl.ac.benih.govFormation of conjugates for targeted delivery or other applications.

Molecular and Structural Analysis of 4 Arylmaleimide Deriv. 8f Excluding Physical Properties

Conformational Analysis of 4-Arylmaleimide deriv. 8f

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its reactivity and biological interactions. For 4-arylmaleimide derivatives, this analysis primarily focuses on the orientation of the aryl group relative to the maleimide (B117702) ring.

Theoretical Energy Minimization Studies

Theoretical energy minimization, a computational chemistry technique, is employed to identify the most stable conformation (or conformations) of a molecule. nih.gov This process involves calculating the potential energy of various geometric arrangements of the atoms and finding the structure with the lowest energy, known as the global minimum.

For a molecule like this compound, these studies would be performed using methods such as Density Functional Theory (DFT) or semi-empirical methods like AM1 and PM3. nih.gov The calculations would systematically rotate the aryl group around the single bond connecting it to the maleimide ring to map the potential energy surface. The results would reveal the energetically favored rotational isomers (rotamers) and the energy barriers between them. The stability of different conformers is often compared, with the lowest energy structure being the most stable and thus the most likely to be observed. nih.gov

Illustrative Data Table: Relative Energies of Conformers This table illustrates how the relative energies of different conformers of a hypothetical 4-arylmaleimide derivative would be presented. The energy of the most stable conformer is set to 0.00 kcal/mol for reference.

ConformerTorsional Angle (°)Relative Energy (kcal/mol)
A 05.2
B 451.8
C 900.0
D 1351.8
E 1805.2

Torsional Angle Analysis

A torsional angle, or dihedral angle, describes the rotation around a chemical bond. ucl.ac.uknumberanalytics.com In the context of this compound, the most significant torsional angle is the one defining the orientation of the aryl ring with respect to the maleimide core. This angle is typically defined by four atoms: two adjacent carbons of the maleimide ring and two adjacent carbons of the aryl ring.

Illustrative Data Table: Key Torsional Angles This table shows representative torsional angles that would be reported for the most stable conformer of a 4-arylmaleimide.

Torsional Angle Definition (Atom1-Atom2-Atom3-Atom4)Angle (°)
C3=C4-C1'-C2' 44.8
N1-C2=C3-C4 -0.5
H-N1-C5=O2 179.8

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to investigate these characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For a 4-arylmaleimide derivative, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO and LUMO are distributed over the conjugated π-system of the maleimide and aryl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com

Illustrative Data Table: FMO Analysis Results This table presents typical data from an FMO analysis, including the energies of the HOMO and LUMO and the calculated energy gap.

ParameterValue (eV)
E(HOMO) -6.54
E(LUMO) -2.18
HOMO-LUMO Gap (ΔE) 4.36

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is a color-coded map superimposed on the molecule's surface, where different colors represent different electrostatic potential values.

Typically, red or orange regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. youtube.com Blue regions represent a positive electrostatic potential, indicating areas of low electron density (electron-poor regions) that are susceptible to nucleophilic attack. avogadro.cc For this compound, an ESP map would highlight the electron-rich carbonyl oxygen atoms (red) and potentially electron-deficient regions on the aryl ring or near the imide proton (blue), providing a visual guide to its reactive sites. libretexts.org

Intramolecular Interactions and Stability of this compound

Stabilizing interactions often involve the delocalization of π-electrons across the maleimide and aryl rings. This conjugation is most effective when the rings are coplanar. However, coplanarity can be hindered by steric repulsion between atoms on the two rings. For instance, hydrogen atoms on the aryl ring and substituents on the maleimide ring can clash, forcing the rings to twist relative to each other.

The final, most stable geometry of the molecule is a compromise between these opposing forces. Computational studies can quantify these interactions, for example, through Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions that contribute to stability. The presence of specific functional groups on the aryl ring of derivative 8f would further influence these interactions through inductive and resonance effects, potentially forming intramolecular hydrogen bonds if suitable donor and acceptor atoms are present. researchgate.net

Biological Activity and Molecular Mechanisms of 4 Arylmaleimide Deriv. 8f

Target Identification and Validation Approaches for 4-Arylmaleimide deriv. 8f

The primary molecular targets of this compound have been identified as the enzymes GSK-3β and QC. mdpi.comresearchgate.net GSK-3β is a serine/threonine kinase that is a critical regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis; its dysregulation is implicated in various diseases. mdpi.commdpi.comacs.org QC is a metalloenzyme that catalyzes the pyroglutamation of N-terminal glutamate (B1630785) residues, a post-translational modification linked to the pathology of neurodegenerative diseases. mdpi.com The validation of these targets for compound 8f has been primarily achieved through biochemical assays and computational docking studies, which revealed that the 4-arylmaleimide portion of the molecule binds to the active site of GSK-3β. mdpi.comresearchgate.net

Affinity Proteomics and Chemical Probe Strategies

Target identification for novel compounds like this compound often employs advanced proteomic techniques. Affinity proteomics is a powerful method used for the large-scale discovery of protein biomarkers and for quantifying protein-protein interactions and post-translational modifications in biological samples such as body fluids, cells, and tissues. aacrjournals.org This approach can be used to identify the molecular targets of a small molecule by observing which proteins from a complex lysate bind to the immobilized compound. For a compound like 8f, this would involve using the molecule as a "bait" to pull down its interacting protein partners, which can then be identified by mass spectrometry.

Maleimides are an important class of substrates used as chemical probes of protein structure. kisti.re.krmdpi.com The maleimide (B117702) ring is a reactive Michael acceptor that can form stable covalent bonds with thiol groups, such as those on cysteine residues in proteins. This reactivity allows for the design of chemical probes to covalently label and identify target proteins. While no specific affinity proteomics studies utilizing deriv. 8f as a probe have been published, the general strategy is well-established for kinase inhibitors. For instance, competitive affinity proteomics methods like MIB/MS (Multiplexed Inhibitor Beads/Mass Spectrometry) use beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. aacrjournals.org By observing which kinases are competed off by a soluble drug like 8f, researchers can determine its direct targets and selectivity profile. Potent and selective chemical probes for GSK-3, such as SGC-GSK3-1, have been developed to rigorously study its biological functions, and these can be used alongside novel inhibitors to validate findings. eubopen.orgthesgc.org

Gene Expression Profiling and Bioinformatics Analysis

Gene expression profiling is a critical tool for understanding the functional consequences of inhibiting a target enzyme. acs.org By measuring the activity of thousands of genes at once, researchers can create a global picture of the cellular response to a compound like this compound. acs.org Since deriv. 8f inhibits GSK-3β, its application to cells is expected to alter the expression of genes regulated by GSK-3β-mediated signaling pathways.

Studies on other GSK-3 inhibitors have demonstrated the utility of this approach. For example, treating human mesenchymal stem cells with a GSK-3β inhibitor led to the identification of 1750 upregulated and 2171 downregulated mRNA transcripts. mdpi.comnih.gov Subsequent bioinformatics analysis using tools like Ingenuity Pathway Analysis revealed that these gene expression changes were significantly enriched in pathways such as Wnt, TGFβ, and Hedgehog signaling. mdpi.comnih.gov Similarly, in brain endothelial cells, GSK-3 inhibitors were shown to reduce the expression of inflammatory genes, including various chemokines. researchgate.net Whole-genome transcriptional profiling of colorectal cancer cells treated with the GSK-3β inhibitor BIO (6-bromo-indirubin-3'-oxime) showed that differentially expressed genes were concentrated in pathways related to stem cells, cell adhesion, and cell growth. spandidos-publications.com These findings illustrate how gene expression profiling can deconvolute the complex downstream effects of GSK-3β inhibition, providing a validated signature that can be used to confirm the mechanism of action for new inhibitors like this compound.

Table 1: Selected Pathways and Genes Modulated by GSK-3β Inhibition

Biological Process Key Genes / Pathways Affected Cell Type / Model Reference(s)
Osteoblast Differentiation Upregulation of Runx2, ALP, OC, ON, COL1A1; Activation of Wnt signaling Human Mesenchymal Stem Cells mdpi.comnih.gov
Inflammation Downregulation of CC and CXC chemokines Brain Microvascular Endothelial Cells researchgate.net
Cancer Cell Biology Modulation of stem cell, cell adhesion, and cell growth pathways; Upregulation of EpCAM, TERT Colorectal Cancer Cells spandidos-publications.com

| Wnt Signaling | Nuclear accumulation of β-catenin | Human Mesenchymal Stem Cells, Colorectal Cancer Cells | mdpi.comspandidos-publications.com |

RNA Interference and CRISPR-Cas9 Screening for Target Deconvolution

RNA interference (RNAi) and CRISPR-Cas9 are revolutionary genetic screening technologies that allow for the systematic knockdown or knockout of genes to identify their function. pnas.orgnih.gov These tools are invaluable for validating drug targets and understanding mechanisms of action. If a compound's effect is truly mediated by a specific target, then genetically silencing that target should phenocopy the effect of the drug.

RNAi screens have successfully identified GSK3β as a key regulator in various processes. For instance, an RNAi screen of kinases linked to mitochondrial activities identified GSK3β as a regulator of DRP1 expression under elevated pressure. nih.gov Another kinome-wide RNAi screen revealed that GSK-3 interacts with approximately 35% of the human kinome to control cell proliferation, modulating cellular sensitivity to a wide range of other kinase inhibitors. nih.gov

More recently, genome-wide CRISPR-Cas9 screens have provided an even more powerful and precise way to probe gene function. These screens have been used to identify regulators of cellular responses and have confirmed the central role of GSK-3β. For example, a CRISPR screen in macrophages identified GSK3β as a critical component in a pathway controlling the IFNγ-induced expression of MHCII, which is essential for T cell activation. elifesciences.org Another CRISPR screen in AML cells found that knockout of GSK3 confers resistance to the FLT3 inhibitor AC220, highlighting its role in drug sensitivity pathways. aacrjournals.org These genetic approaches provide a robust framework for deconvoluting the complex cellular functions of a target like GSK-3β and confirming that it is the relevant target for the biological effects observed with this compound.

Table 2: Summary of GSK-3β Functions Identified Through Genetic Screens

Screening Method Finding Biological Context Reference(s)
RNAi Screen GSK3β regulates DRP1 expression. Response to elevated hydrostatic pressure nih.gov
Kinome-wide RNAi Screen GSK-3 modulates the proliferative phenotype of ~35% of the kinome. Cell proliferation and drug sensitivity nih.gov
CRISPR-Cas9 Screen GSK3β is required for IFNγ-mediated induction of the MHCII transactivator Ciita. Macrophage activation and T cell response elifesciences.org
CRISPR-Cas9 Screen Knockout of GSK3A/GSK3B confers resistance to the FLT3 inhibitor AC220. Acute Myeloid Leukemia (AML) drug resistance aacrjournals.org

| CRISPR-Cas9 Screen | Alk inhibits Wnt signaling by phosphorylating and activating Gsk3β. | Gastric epithelial cell renewal | pnas.org |

Enzyme Modulation Profiling of this compound

The enzymatic activity of this compound is characterized by its dual inhibition of two structurally and functionally distinct enzymes, GSK-3β and QC. mdpi.com This dual-target profile is the result of a hybrid chemical design. Docking studies indicate that the 4-arylmaleimide scaffold is responsible for inhibiting GSK-3β by binding to its active site, while the linked imidazole (B134444) moiety targets the zinc-containing active site of QC. mdpi.com This profile suggests the compound could have applications in complex diseases where both enzymes are pathologically involved, such as Alzheimer's disease, where GSK-3β contributes to tau hyperphosphorylation and QC is involved in the formation of pyroglutamated Aβ peptides. mdpi.com

Kinase Inhibition Specificity and Potency

The 4-arylmaleimide core of deriv. 8f places it within a well-studied class of kinase inhibitors. Specifically, 3-anilino-4-arylmaleimides and related structures are recognized as potent inhibitors of GSK-3. mdpi.comresearchgate.net The parent compound for the design of the hybrid, SB-415286, is a potent dual inhibitor of both GSK-3α and GSK-3β isoforms with low nanomolar efficacy and high selectivity against a panel of 25 other kinases. mdpi.comresearchgate.net Other related maleimide series, such as benzofuran-3-yl-(indol-3-yl)maleimides, have demonstrated picomolar inhibitory activity against GSK-3β and enhanced selectivity over other kinases like Cyclin-dependent Kinase 2 (CDK-2). nih.govactuatetherapeutics.com While the specific IC₅₀ value for deriv. 8f against GSK-3β is not publicly detailed, its design is based on these highly potent and selective scaffolds.

Table 3: Kinase Inhibition Profile of Related Maleimide-Based GSK-3β Inhibitors

Compound Target Kinase(s) Potency (IC₅₀/Kᵢ) Selectivity Notes Reference(s)
SB-415286 GSK-3α/β Low nanomolar Highly selective against a panel of 25 other kinases. mdpi.comresearchgate.net
Benzofuran-3-yl-(indol-3-yl)maleimide (Compound 26) GSK-3β IC₅₀ = 7.1 nM >140-fold selective vs. CDK-2. nih.govactuatetherapeutics.com
Benzofuran-3-yl-(indol-3-yl)maleimide (Compound 16) GSK-3β IC₅₀ = 25.3 nM Data available for GSK-3β. nih.gov

| CHIR-99021 | GSK-3α/β | IC₅₀ = 10 nM (α), 6.7 nM (β) | >500-fold selective over closely related kinases. | chemicalprobes.org |

ATP-Competitive vs. Non-ATP Competitive Mechanisms

The vast majority of kinase inhibitors, including those based on the maleimide scaffold, function through an ATP-competitive mechanism. nih.gov This means they bind to the kinase's active site, directly competing with the endogenous ATP substrate. The ATP-binding pocket is highly conserved across the kinome, which can present a challenge for achieving inhibitor selectivity. biorxiv.org

For the 4-arylmaleimide class, structural and computational studies confirm an ATP-competitive mode of action. nih.govresearchgate.net Docking analyses of 3-anilino-4-arylmaleimide derivatives, including the parent scaffold of deriv. 8f, show that they occupy the ATP-binding site of GSK-3β. mdpi.comresearchgate.net The inhibitor mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring ATP-competitive inhibitors. This binding mode physically blocks ATP from accessing the active site, thereby preventing the phosphotransfer reaction and inhibiting the enzyme's function.

Allosteric Modulation Studies

No studies describing the allosteric modulation properties of this compound have been identified. The mechanism by which a molecule can act as an allosteric modulator involves binding to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org While allosteric modulation is a known mechanism for various compounds acting on receptors like GPCRs or ion channels, specific research detailing such activity for derivative 8f is not available. mdpi.comelifesciences.org

Protease Inhibition Kinetics and Selectivity

There is no specific information available regarding the protease inhibition kinetics or selectivity profile of this compound. Protease inhibitors are evaluated based on their ability to block the activity of protease enzymes, with kinetic parameters such as the inhibition constant (K_i) and IC50 values indicating potency. mdpi.comresearchgate.net Selectivity is determined by comparing the inhibitor's activity against a panel of different proteases. sigmaaldrich.com While maleimide-containing compounds can act as inhibitors of certain proteases, particularly cysteine proteases, through covalent modification of the active site, data for derivative 8f is absent. aacrjournals.org

Phosphatase Activation/Inhibition Mechanisms

Detailed mechanisms of phosphatase activation or inhibition by this compound are not described in the available literature. Phosphatases are enzymes that remove phosphate (B84403) groups from substrates, and their modulation can significantly impact cellular signaling. aacrjournals.org Some maleimide derivatives have been investigated as phosphatase inhibitors, often targeting the catalytic cysteine residue within the enzyme's active site. aacrjournals.org However, specific studies, including kinetic data or mechanistic details for derivative 8f , have not been found.

Receptor-Ligand Interaction Studies of this compound

G-Protein Coupled Receptor (GPCR) Binding Assays

No data from G-Protein Coupled Receptor (GPCR) binding assays for this compound are available. GPCR binding assays are used to determine the affinity and selectivity of a ligand for various GPCRs. nih.govpromega.kr These assays are crucial for understanding the potential pharmacological effects of a compound. Despite the importance of GPCRs as drug targets, there is no published research indicating that derivative 8f has been screened for or has any significant activity at these receptors. ionbiosciences.com

Nuclear Receptor Transactivation Assays

There are no public reports on nuclear receptor transactivation assays involving this compound. Nuclear receptors are transcription factors that are activated by ligands, leading to the regulation of gene expression. psu.edu Transactivation assays measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor. nih.govsemanticscholar.org While this is a common method for characterizing the activity of small molecules, no such data exists for derivative 8f .

Ion Channel Modulation and Gating Kinetics

Information regarding the effects of this compound on ion channel modulation and gating kinetics is not available. Ion channels are critical for neuronal signaling and other physiological processes, and their modulation can have significant effects. diva-portal.orgplos.org Studies in this area would typically involve electrophysiological techniques to measure changes in ion channel activity and gating properties in the presence of the compound. plos.org No such investigations have been reported for derivative 8f .

Cellular Pathway Perturbations by this compound

The cellular effects of 4-arylmaleimide derivatives, particularly a group known as moguntinones, have been shown to involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govresearchgate.net These compounds are recognized for their potential to inhibit various protein kinases, which are key regulators of cell growth, proliferation, and survival. nih.govresearchgate.net

A closely related analogue, 4-Arylmaleimide deriv. 8g, differs from 8f by the substitution of a chlorine atom with a trifluoromethyl group. vulcanchem.com This seemingly minor structural change significantly influences biological activity, with derivative 8g showing a strong ability to modulate miRNA and autophagy-related proteins. vulcanchem.com The enhanced electrophilicity and metabolic stability of the trifluoromethyl group in 8g may account for its superior interaction with these cellular pathways compared to 8f. vulcanchem.com

Apoptosis is a critical process for removing damaged or unwanted cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. savemyexams.comabcam.cn Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. biolegend.com Various 3,4-diarylmaleimide derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.netijcps.org

The intrinsic pathway is triggered by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. abcam.cnnih.govresearchgate.net This process is regulated by the Bcl-2 family of proteins. researchgate.net The release of cytochrome c leads to the formation of the apoptosome, a complex that activates the initiator caspase-9. abcam.cn

Studies on related maleimide compounds suggest the involvement of the mitochondrial pathway in their pro-apoptotic activity. aacrjournals.orgmdpi.com For instance, some N-phenylmaleimides were found to alter mitochondrial membrane potential in melanoma cells, indicating interference with mitochondrial function. Research on other succinimide (B58015) derivatives also showed the induction of the intrinsic mitochondrial pathway. mdpi.com While direct evidence for this compound is not available, the actions of its chemical relatives suggest that it could potentially trigger apoptosis through mitochondrial-mediated mechanisms.

The extrinsic pathway is initiated by the binding of extracellular death ligands (like FasL or TRAIL) to death receptors (like Fas, DR4, or DR5) on the cell surface. nih.govcusabio.com This binding leads to the recruitment of adaptor proteins such as FADD and the subsequent activation of the initiator caspase-8, forming the Death-Inducing Signaling Complex (DISC). nih.govabeomics.com

Research on some dicarboximides, which share the imide core structure, has indicated that both receptor-mediated (extrinsic) and mitochondrial (intrinsic) apoptotic pathways may be involved in their anticancer effects. mdpi.com Caspase-8 can also link the extrinsic and intrinsic pathways by cleaving the protein Bid, which then translocates to the mitochondria to amplify the apoptotic signal. abcam.cncusabio.com Specific studies detailing the engagement of the extrinsic pathway by this compound have not been identified.

Both the intrinsic and extrinsic pathways culminate in the activation of a caspase cascade. biolegend.com Initiator caspases (caspase-9 from the intrinsic pathway and caspase-8 from the extrinsic) cleave and activate executioner caspases, primarily caspase-3 and caspase-7. biolegend.commdpi.com These executioner caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. biolegend.com

Studies on the related moguntinone compounds have demonstrated their ability to activate caspases. For example, in combination with standard chemotherapeutic agents, the moguntinone MOG-19 led to a significant induction of caspase-3/7 activity in human colon cancer cells. aacrjournals.orgresearchgate.net This activation of executioner caspases confirms the induction of apoptosis by this class of 4-arylmaleimide derivatives.

Table 1: Apoptotic Activity of Related 4-Arylmaleimide Derivatives (Moguntinones)

Compound Cell Line Effect Concentration Source
MOG-13 SW480 Reduction of viable cells to 40% 1 µmol/L aacrjournals.orgaacrjournals.org
MOG-19 HT-29 Synergistic induction of apoptosis with irinotecan (B1672180) 5 or 8 µmol/L aacrjournals.orgresearchgate.net
Moguntinones Human Colon Cancer Cells Induced apoptosis (alone) >10 µmol/L nih.govaacrjournals.org

This table presents data for related moguntinone compounds, as specific data for this compound is not available.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. alga.cz Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Cell cycle checkpoints can halt progression in response to stress or damage, often leading to either repair or apoptosis. nih.gov Kinase inhibitors, including some 4-arylmaleimide derivatives, are known to interfere with cell cycle progression. mdpi.comgoogle.com

Studies on moguntinones showed that in combination with topoisomerase inhibitors, they could enhance apoptosis, which was associated with effects on the cell cycle, such as an increase in the sub-G1 population, indicative of apoptotic cells. aacrjournals.org The analogue 4-Arylmaleimide deriv. 8g has been linked to hsa-miR-16-2-3p, a microRNA implicated in regulating cell cycle progression. vulcanchem.com This suggests that compounds in this family may perturb cell cycle control, potentially leading to an arrest at specific phases, although direct evidence for this compound is currently lacking.

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown and recycling of their contents. nih.gov This process is crucial for cellular homeostasis but can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com Lysosomal function is critical for the completion of the autophagic process. embopress.org

The analogue 4-Arylmaleimide deriv. 8g has been shown to interact with GABARAPL3, a protein involved in autophagy. vulcanchem.com This suggests a potential mechanism for autophagy modulation. vulcanchem.com Some anticancer agents function by impairing lysosomal function, leading to the accumulation of autophagosomes and eventual cell death. gavinpublishers.com Whether this compound induces or inhibits autophagy, and what its specific effects on lysosomal function might be, remains to be determined through direct experimental investigation.

Inflammatory Signaling Pathway Suppression

The compound demonstrates activity that suggests an ability to suppress inflammatory signaling, chiefly through the inhibition of key enzymes that regulate these cascades.

While direct inhibition of the NF-κB complex by this compound has not been explicitly detailed, its mechanism of action strongly implies a regulatory role in this pathway through the potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that is involved in a multitude of cellular processes, including the regulation of the NF-κB pathway. proteopedia.orglew.ro It has been shown to participate in NF-κB-mediated gene transcription and the subsequent anti-apoptotic response. proteopedia.org

The derivative 8f has been shown to be a powerful inhibitor of GSK-3β, with a reported IC₅₀ value of 0.016 μM. acs.org By inhibiting GSK-3β, compound 8f can interfere with the phosphorylation events that influence NF-κB activity, thereby suppressing the transcription of downstream pro-inflammatory and anti-apoptotic genes. proteopedia.org This targeted inhibition highlights its potential as a modulator of NF-κB signaling.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (μM)
GSK-3β 0.016
VEGFR-2 0.007
FLT-3 0.008

Data sourced from Maderer et al., 2008. acs.org

Specific experimental data detailing the direct modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling components—specifically ERK, JNK, and p38—are not available in the primary literature. The MAPK pathways are critical in regulating cellular responses to a wide array of stimuli, including inflammation and stress. thermofisher.com While some maleimide derivatives have been shown to influence MAPK signaling, particularly the p38 pathway researchgate.net, dedicated studies on compound 8f's activity in this area have not been published.

Oxidative Stress Response Regulation

Specific studies measuring the direct impact of this compound on oxidative stress markers have not been reported. However, the maleimide chemical scaffold is known to be reactive with thiol-containing molecules, such as the critical intracellular antioxidant glutathione (B108866) (GSH). mdpi.com This interaction can lead to the depletion of cellular GSH pools, disrupting the redox homeostasis and potentially leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress. mdpi.com This pro-oxidant character is a recognized feature of the maleimide class of compounds, though its specific role in the biological activity of derivative 8f requires further empirical investigation.

Angiogenesis Pathway Disruption (e.g., VEGF signaling)

A primary and well-documented mechanism of action for this compound is the potent disruption of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. acs.orgwikipedia.org This effect is achieved through the direct and powerful inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.org VEGFR-2 is the main receptor for VEGF and a critical signal transducer in both physiological and pathological angiogenesis. wikipedia.org

Compound 8f exhibits nanomolar efficacy in inhibiting VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. acs.orgwikipedia.org This activity effectively suppresses the formation of new blood vessels required by tumors.

Table 2: Anti-Angiogenic Activity of this compound

Assay Target Result
Kinase Inhibition VEGFR-2 IC₅₀ = 0.007 μM

Data sourced from Maderer et al., 2008. acs.org

Gene Expression and Epigenetic Regulation by this compound

There is no published data available from global transcriptomic analyses, such as RNA sequencing (RNA-seq), for this compound. Such analyses would provide a comprehensive, unbiased view of the changes in gene expression induced by the compound, offering deeper insights into its mechanisms of action and identifying the full spectrum of cellular pathways it modulates. cd-genomics.comthermofisher.com

Chromatin Remodeling and Histone Modification Effects

Chromatin, the complex of DNA and proteins within the nucleus, can be dynamically altered to control gene expression. This process, known as chromatin remodeling, is heavily influenced by post-translational modifications of histone proteins. Enzymes that add or remove these modifications act as "writers" and "erasers" of the epigenetic code, influencing chromatin structure and the accessibility of DNA to transcription factors mdpi.com.

One of the most critical families of epigenetic erasers is the histone deacetylase (HDAC) family. HDACs remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure (heterochromatin) that is generally associated with transcriptional repression mdpi.com. Aberrant HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors (HDACis) a significant area of therapeutic research mdpi.com.

Several studies have identified maleimide derivatives as potential inhibitors of these crucial enzymes. While direct studies on 4-arylmaleimide derivatives are still emerging, related compounds have shown promise in this area. For instance, various heterocyclic compounds, including those with maleimide-like structures, have been designed and evaluated as HDAC inhibitors researchgate.netresearchgate.net. The general pharmacophore model for HDACis includes a zinc-binding group that interacts with the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme mdpi.com. The structure of 4-arylmaleimide derivatives provides a scaffold that can be modified to fit this model, suggesting a potential mechanism for their biological activity through the modulation of chromatin structure and gene expression via HDAC inhibition researchgate.netunifiedpatents.com.

Specific Biological Effects of this compound in Preclinical Cellular Models

Antiproliferative and Cytostatic Effects in Specific Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic properties of 4-arylmaleimide derivatives across a range of human cancer cell lines. These compounds have shown efficacy against leukemia and various solid tumors researchgate.netresearchgate.net. For example, a series of novel 4-chloro-3-arylmaleimide derivatives exhibited moderate to high cytotoxic activity against a human leukemia cell line and four human solid cancer cell lines, with some compounds showing greater potency than the reference compound bisindolylmaleimide researchgate.net. Another study on 6-arylureido-4-anilinoquinazoline derivatives, which share structural similarities, also reported promising antiproliferative activities against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines nih.gov.

Table 1: Antiproliferative Activity of Selected Aryl-Substituted Heterocyclic Compounds

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
4-Chloro-3-arylmaleimide4bLeukemia & Solid TumorsData not specified, but noted as highly active researchgate.net
6-Arylureido-4-anilinoquinazoline7iA549 (Lung)2.25 nih.gov
HT-29 (Colon)1.72
MCF-7 (Breast)2.81
Benzenesulfonamide-bearing ImidazoleCompound 23IGR39 (Melanoma)27.8 ± 2.8 nih.gov
MDA-MB-231 (Breast)20.5 ± 3.6

Cancer cells grown as three-dimensional (3D) spheroids often exhibit increased resistance to therapeutic agents compared to traditional two-dimensional (2D) monolayer cultures. This is attributed to factors such as limited drug penetration, the establishment of nutrient and oxygen gradients, and altered cell-cell interactions that more closely mimic an in vivo tumor microenvironment mdpi.com.

While specific studies detailing the comparative effects of 4-arylmaleimide derivatives on monolayer versus spheroid growth are limited, research on other heterocyclic compounds provides valuable insights. For instance, a study on benzenesulfonamide-bearing imidazole derivatives demonstrated a reduction in the growth of IGR39 melanoma spheroids nih.gov. It is a common observation that the inhibitory concentrations required to affect spheroid growth are significantly higher than those effective in monolayer cultures mdpi.com. This highlights the importance of using 3D models to more accurately predict the in vivo efficacy of novel anticancer compounds like 4-arylmaleimide derivatives.

The clonogenic assay is a crucial in vitro method used to determine the long-term survival and reproductive integrity of single cells after exposure to a cytotoxic agent. It assesses the ability of a cell to proliferate indefinitely and form a colony of at least 50 cells ossila.comresearchgate.net. This assay provides a stringent measure of a compound's cytostatic or cytotoxic effects.

Research has shown that maleimide derivatives can effectively inhibit the colony-forming ability of cancer cells. One study demonstrated that a 3-indolyl-4-aryl maleimide derivative, SHG-8, significantly inhibited colony formation in SW480 colorectal cancer cells researchgate.net. Similarly, other studies using different classes of compounds have utilized the colony formation assay to demonstrate potent anticancer effects, where a dose-dependent decrease in the number and size of colonies is observed following treatment nih.govmdpi.com. These findings suggest that 4-arylmaleimide derivatives likely impair the long-term proliferative capacity of cancer cells.

Table 2: Effect of Maleimide Derivatives on Cancer Cell Colony Formation

Compound ClassSpecific DerivativeCell LineObserved EffectReference
3-Indolyl-4-aryl maleimideSHG-8SW480 (Colorectal)Significant inhibition of colony formation researchgate.net
Benzenesulfonamide-bearing ImidazoleMultiple derivativesMDA-MB-231 (Breast) & IGR39 (Melanoma)Reduced colony formation nih.gov

Anti-Inflammatory Responses in Immune Cell Subsets

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, play a central role in orchestrating inflammatory responses by controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mdpi.com.

N-aryl maleimide derivatives have been shown to possess significant anti-inflammatory properties. A study on a dimethylaminophenyl analogue demonstrated potent anti-inflammatory activity by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells researchgate.net. The mechanism of action was attributed to the blockade of the NF-κB and p38 MAPK signaling pathways researchgate.net. This inhibition of key inflammatory mediators suggests that 4-arylmaleimide derivatives could be valuable in managing inflammation-associated pathologies. The ability to suppress cytokine production is a critical aspect of anti-inflammatory action, and various therapeutic agents target the signaling of cytokines such as IL-2, IL-4, IL-6, and TNF-α to modulate immune responses frontiersin.orgcusabio.commdpi.com.

Table of Mentioned Compounds

Antimicrobial Activity against Pathogen-Specific Targets

Following a comprehensive review of scientific literature, no specific data was found regarding the antimicrobial activity of the compound identified as "this compound" against pathogen-specific targets. While the broader class of N-aryl maleimide derivatives has been investigated for general antimicrobial and antifungal properties against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, specific findings for the derivative 8f are not available in the reviewed sources. tandfonline.comnih.govresearchgate.net

Antiviral Mechanisms against Viral Replication Cycles

A thorough search of published studies did not yield specific information on the antiviral mechanisms of "this compound." Research on related chemical structures, such as thiazole (B1198619) and thiosemicarbazide (B42300) derivatives of maleimides, has indicated potential antiviral effects, including the suppression of SARS-CoV-2 replication. researchgate.netwisdomlib.orgresearchgate.net However, data directly pertaining to the antiviral activity of the specific compound 8f against any viral replication cycles have not been identified.

Neuroprotective Activity in In Vitro Models of Neuronal Stress

Significant research has been conducted on 4-arylmaleimide derivatives as neuroprotective agents, primarily through their action as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.govcsic.es GSK-3β is a critical enzyme implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) associated with Alzheimer's disease (AD). csic.esnih.gov Inhibition of GSK-3β is a major therapeutic strategy aimed at reducing tau pathology, decreasing β-amyloid (Aβ) production, and protecting neurons from stress and degeneration. nih.govnih.gov

Within this class of compounds, a specific maleimide-DPCI hybrid, designated as compound 8 , which incorporates a 4-arylmaleimide moiety, has been synthesized and evaluated as a dual inhibitor of both Glutaminyl Cyclase (QC) and GSK-3β. nih.gov QC is another enzyme involved in AD pathogenesis, as it catalyzes the formation of pyroglutamate (B8496135) Aβ (pEAβ), a highly neurotoxic Aβ variant. nih.gov

Docking studies have revealed that the 4-arylmaleimide portion of compound 8 binds to the ATP-binding site of GSK-3β, while another part of the molecule interacts with the active site of QC. nih.gov This dual-target mechanism provides a multi-faceted approach to tackling AD pathology.

In preclinical studies using 3xTg-AD mice, a model for Alzheimer's disease, compound 8 demonstrated significant neuroprotective and therapeutic effects. nih.gov Treatment with this derivative led to a marked reduction in the accumulation of both Aβ and the more toxic pEAβ. nih.gov Furthermore, it decreased the levels of hyperphosphorylated tau, directly addressing the tau pathology component of AD. nih.gov These molecular changes translated into observable behavioral improvements, with the compound alleviating cognitive deficits and reducing anxiety-like behaviors in the animal model. nih.gov The parent compound for this hybrid, SB-415286 (a 3-anilino-4-arylmaleimide), also showed potent neuroprotective effects in cultured rat hippocampal and cerebellar granule neurons by protecting them from excitotoxicity. nih.gov

The collective findings underscore the potent neuroprotective activity of this 4-arylmaleimide derivative in vitro and in vivo, primarily through the inhibition of key enzymes in Alzheimer's disease pathology.

Interactive Table: Neuroprotective Activity of 4-Arylmaleimide Derivative (Compound 8)

Target Enzyme(s)Key Pathological Marker(s)Observed In Vivo Effects (3xTg-AD Mice Model)Reference
Glycogen Synthase Kinase-3β (GSK-3β)Hyperphosphorylated TauDecreased hyperphosphorylated tau levels nih.gov
Glutaminyl Cyclase (QC)Amyloid-beta (Aβ), Pyroglutamate Aβ (pEAβ)Reduced accumulation of Aβ and pEAβ nih.gov
Overall NeuropathologyCognitive Function, AnxietyAlleviated cognitive deficits, Reduced anxiety-like behavior nih.gov

Immunomodulatory Effects on T-Cell Activation or Cytokine Production

No specific research findings concerning the immunomodulatory effects of "this compound" on T-cell activation or cytokine production were identified during the literature review. While related dicarboximide structures have been noted for their immunomodulatory properties, including the downregulation of transcription factors essential for lymphocyte development, these findings have not been extended to the specific 4-arylmaleimide derivative 8f. nih.gov

Preclinical Efficacy Studies of 4 Arylmaleimide Deriv. 8f in in Vivo Animal Models

Efficacy in Murine Models of Oncological Progression

Murine models of cancer are indispensable tools for assessing the anti-tumor activity of new chemical entities. These models can be broadly categorized into those using human cancer cells in immunodeficient mice (xenografts) and those using murine tumor cells in immunocompetent mice (syngeneic), including models that allow for tumor growth in the organ of origin (orthotopic).

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used to assess the direct anti-tumor effects of a compound. plos.orgnih.gov

While no in vivo efficacy studies for 4-Arylmaleimide deriv. 8f have been specifically reported in the public domain, significant research has been conducted on closely related 3-indolyl and 3-azaindolyl-4-aryl maleimide (B117702) derivatives known as Moguntinones. aacrjournals.orgnih.gov One compound from this class, MOG-19, was evaluated in a human HT-29 colon tumor xenograft model in female NOD/SCID gc−/− mice. aacrjournals.orgresearchgate.net In this model, MOG-19 demonstrated notable anti-tumor activity, particularly when used in combination with the standard chemotherapeutic agent, irinotecan (B1672180). aacrjournals.orgnih.gov

As a monotherapy, MOG-19 administered at 50 mg/kg resulted in a reduction of tumor volume by approximately one-third compared to the control group. researchgate.net When combined with irinotecan, MOG-19 led to a synergistic effect, causing a more significant reduction in both tumor volume and weight compared to either treatment alone. aacrjournals.orgresearchgate.net After 36 days of treatment, the combination of MOG-19 and irinotecan resulted in a tumor volume reduction of an additional 30% compared to irinotecan monotherapy. aacrjournals.org

Treatment GroupTumor Volume (mm³) - Day 36Tumor Weight (g) - End of Study
Control (Saline)~725~1.25
Irinotecan~524~0.80
MOG-19 (25 mg/kg) + Irinotecan~312Not Reported
MOG-19 (50 mg/kg)Reduced by one-third vs. controlNot Reported
MOG-19 (25 mg/kg)Marginal change vs. control~1.3

Syngeneic models utilize tumor cells that are genetically identical to the immunocompetent host mouse strain. kyinno.comcrownbio.com This allows for the study of cancer therapies in the context of a fully functional immune system, which is crucial for evaluating immunomodulatory agents. taconic.comaltogenlabs.com These models are instrumental in understanding the complex interactions between the tumor, the stroma, and the host's innate and adaptive immune responses. crownbio.comtaconic.com

There are no publicly available research findings on the efficacy of this compound or its close analogues, such as Moguntinones, in syngeneic models of immune-competent tumors.

Orthotopic tumor models involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., colon cancer cells into the cecal wall of a mouse). criver.comnih.gov These models are considered more clinically relevant than subcutaneous models because they allow the tumor to grow in its natural microenvironment, which can significantly influence tumor progression, metastasis, and response to therapy. criver.comnih.gov They are particularly valuable for studying the metastatic process, as tumors in orthotopic models can metastasize in patterns that are comparable to human disease. nih.gov

There are no published preclinical studies evaluating the efficacy of this compound or its analogues in orthotopic metastasis models.

Efficacy in Animal Models of Inflammatory and Autoimmune Disorders

Animal models are essential for understanding the pathogenesis of autoimmune diseases and for the preclinical evaluation of novel anti-inflammatory therapeutics.

Collagen-induced arthritis (CIA) is a widely used experimental model for rheumatoid arthritis. nih.govnih.gov The model is induced in susceptible strains of mice or rats by immunization with type II collagen, which is a major protein component of articular cartilage. nih.govnih.gov This immunization triggers an autoimmune response characterized by the infiltration of inflammatory cells into the synovium, pannus formation, cartilage degradation, and bone erosion, all of which are pathological hallmarks of human rheumatoid arthritis. aacrjournals.org

There are no available scientific reports on the in vivo efficacy of this compound or its related compounds in collagen-induced arthritis models.

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). wikipedia.orgnih.gov EAE is induced in susceptible animals by immunization with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) or myelin basic protein (MBP). mdpi.commdbioproducts.com This leads to an inflammatory response in the CNS, resulting in demyelination, axonal damage, and neurological deficits that mimic aspects of MS pathology. wikipedia.orgnih.gov

No in vivo efficacy data for this compound or its analogues have been reported in the scientific literature concerning Experimental Autoimmune Encephalomyelitis models.

Efficacy in Animal Models of Infectious Diseases

A comprehensive review of scientific literature was conducted to identify in vivo efficacy studies for this compound in models of infectious diseases.

No preclinical studies detailing the in vivo efficacy of the specific compound this compound in animal models of bacterial infections, including sepsis, were identified in the available scientific literature. While various animal models for bacterial infections and sepsis are well-established for evaluating new antimicrobial agents, such as the mouse suture superficial skin infection model or cecal ligation and puncture (CLP) models, there is no evidence of this particular compound having been tested in these systems. mdpi.comnih.govnih.gov

There are no available preclinical data from in vivo studies on the efficacy of this compound in animal models of viral diseases, such as those for the influenza virus. Animal models, including mice and ferrets, are standard for assessing the efficacy of antiviral compounds against influenza A virus infection, but research on this specific derivative has not been published. plos.orgnih.govplos.orgnih.gov

Specific in vivo efficacy data for this compound in parasitic disease models are not available in the reviewed literature. However, studies on closely related 4-arylmaleimide derivatives have shown notable activity in a mouse model of Chagas disease, which is caused by the parasite Trypanosoma cruzi. scielo.brmdpi.comdndi.org

In one study, novel 3-azaindolyl-4-arylmaleimide derivatives were evaluated. In vivo tests in a murine model of the acute phase of Chagas disease demonstrated that specific derivatives provided parasitemia inhibition values that were twice those observed with the reference drug, benznidazole (B1666585). scielo.org.co Furthermore, these compounds led to a significant decrease in the reactivation of parasitemia during the chronic phase of the disease.

Efficacy of Related 4-Arylmaleimide Derivatives in a Murine Model of Chagas Disease
Compound ClassAnimal ModelParasitic DiseaseKey FindingReference
3-Azaindolyl-4-arylmaleimidesMouseChagas Disease (T. cruzi)Showed parasitemia inhibition twice that of the reference drug benznidazole in the acute phase. scielo.org.co
3-Azaindolyl-4-arylmaleimidesMouseChagas Disease (T. cruzi)Remarkably decreased parasitemia reactivation in the chronic phase. scielo.org.co

Efficacy in Animal Models of Neurodegenerative Conditions

The potential therapeutic effects of 4-arylmaleimide derivatives have been more extensively explored in the context of neurodegenerative disorders, particularly Alzheimer's disease.

While no studies have been found that specifically report on the in vivo efficacy of this compound, the broader class of 3-anilino-4-arylmaleimides and related derivatives are well-documented as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.govmdpi.commdpi.com The dysregulation of GSK-3 is strongly implicated in the pathology of Alzheimer's disease (AD), making its inhibitors a key area of research. scispace.comfrontiersin.org

Preclinical studies using transgenic mouse models of AD, such as the APP/PS1 mouse, have demonstrated the therapeutic potential of this class of compounds. APP/PS1 mice are genetically engineered to express human genes for mutant amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD. mdpi.com

Research on certain maleimide derivatives has shown that these compounds can ameliorate learning and memory impairments in APP/PS1 transgenic mice. researchgate.netresearchgate.net The mechanism is linked to their ability to inhibit GSK-3β, which in turn can reduce the hyperphosphorylation of the tau protein—another hallmark of AD—and potentially decrease Aβ production. mdpi.comresearchgate.net

Efficacy of 4-Arylmaleimide Derivatives in Animal Models of Alzheimer's Disease
Compound ClassAnimal ModelKey Pathological Feature TargetedObserved OutcomeReference
3-Anilino-4-arylmaleimidesRatGSK-3β ActivityA 60% reduction in GSK-3β activity levels was observed in the hippocampus. nih.gov
Maleimide DerivativesAPP/PS1 Transgenic MiceCognitive ImpairmentAmelioration of learning and memory impairments. researchgate.netresearchgate.net
Maleimide DerivativesAPP/PS1 Transgenic MiceAβ Production & Tau HyperphosphorylationSignificantly reduced Aβ production and alleviated tau hyperphosphorylation. researchgate.netresearchgate.net
3-anilino-4-arylmaleimide derivative (SB-216763)Rat (cerebellar granule neurons)Neuronal DeathReduced the rate of neuronal death in a concentration-dependent manner. nih.gov

A review of the scientific literature did not yield any preclinical efficacy studies for this compound or related maleimide compounds in in vivo animal models of Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is a standard and widely used tool for replicating key features of Parkinson's, such as the degeneration of dopaminergic neurons and subsequent motor deficits. wikipedia.orgnih.govbjbms.orgmdpi.com However, there is no published evidence of this specific compound being evaluated using this or other Parkinson's disease models.

Efficacy in Animal Models of Cardiovascular Disease

The potential therapeutic effects of this compound have been investigated in various preclinical animal models of cardiovascular disease, with a focus on conditions characterized by inflammation and tissue damage.

Myocardial Ischemia-Reperfusion Injury Models

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the damage caused by a heart attack. syncrosome.com Preclinical models, primarily in rodents and pigs, are crucial for understanding the pathophysiology and testing new therapeutic agents. syncrosome.commdpi.com These models typically involve the temporary ligation of a coronary artery to induce ischemia, followed by reperfusion to mimic the clinical scenario of revascularization therapies. syncrosome.comnih.gov

While specific studies on this compound in I/R injury models are not available in the provided search results, the broader class of maleimide derivatives has been studied for their cardioprotective effects. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) signaling, a pathway in which some maleimide derivatives are active, has shown promise in reducing infarct size and improving myocardial function in mouse and porcine I/R models. syncrosome.com The therapeutic strategy often targets the inflammatory and apoptotic processes that are exacerbated upon reperfusion. syncrosome.commdpi.com

Key endpoints measured in these preclinical studies include infarct size, cardiac functional parameters (like blood pressure and heart rate), and histological assessments of tissue damage. syncrosome.com Biomarkers of cardiac injury, such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), as well as markers of oxidative stress like superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA), are also critical in evaluating treatment efficacy. peerj.com

Animal ModelKey Pathophysiological FeaturesCommonly Assessed Endpoints
Rodents (Mice, Rats)Induction of myocardial infarction via coronary artery ligation. syncrosome.commdpi.comInfarct size, cardiac function, histological analysis, cardiac injury biomarkers (CK-MB, LDH), oxidative stress markers (SOD, MDA). syncrosome.compeerj.com
PigsCloser physiological resemblance to humans in cardiovascular studies. syncrosome.comInfarct development, myocardial function, inflammatory response. syncrosome.com

Atherosclerosis Models

Atherosclerosis, the underlying cause of many cardiovascular diseases, is characterized by the buildup of plaques in arteries. nih.gov Animal models are essential for studying disease progression and evaluating novel therapies. nih.govmdpi.com These models often involve genetic modifications, such as apolipoprotein E (ApoE) or low-density lipoprotein receptor (LDLR) knockout mice, combined with a high-fat or Western-type diet to accelerate plaque formation. nih.govimavita.comscielo.br Non-rodent models, including rabbits and pigs, are also utilized due to their closer resemblance to human lipid metabolism and plaque characteristics. mdpi.comemanresearch.org

Direct preclinical efficacy data for this compound in atherosclerosis models were not found in the search results. However, the known anti-inflammatory properties of related compounds suggest a potential therapeutic role. Research in this area would typically involve long-term studies to assess the impact on plaque development, composition, and stability.

Efficacy in these models is evaluated through various methods, including imaging techniques (like SPECT/CT) to monitor plaque progression longitudinally, and histological analysis of lesions to determine size and composition. imavita.com Key quantitative biomarkers include plasma lipid levels and inflammatory markers. mdpi.com

Animal ModelMethod of InductionKey Efficacy Parameters
Genetically Modified Mice (ApoE-/-, LDLR-/-)High-fat/Western-type diet. nih.govscielo.brPlaque size and composition, plasma lipid profiles, inflammatory markers. mdpi.comimavita.com
Rabbits (e.g., WHHL)High-cholesterol diet, sometimes with surgical intervention. mdpi.comimavita.comAtheroma plaque imaging, histological evaluation of lesions. imavita.com
PigsGenetically engineered models (e.g., PCSK9 gain-of-function) and/or high-fat diets. emanresearch.orgCoronary atherosclerotic lesion development, plaque stability. emanresearch.org

Efficacy in Animal Models of Metabolic Disorders

The therapeutic potential of compounds is often explored in models of metabolic disorders, which are closely linked to cardiovascular health.

Diet-Induced Obesity Models

Diet-induced obesity (DIO) models, typically in mice and rats, are standard for studying obesity and its metabolic consequences. criver.comgubra.dk These animals are fed a high-fat diet, leading to weight gain, hyperinsulinemia, insulin (B600854) resistance, and glucose intolerance. criver.commeliordiscovery.com

While no studies specifically testing this compound in DIO models were identified, these models are crucial for evaluating therapies aimed at treating obesity and related comorbidities. criver.com Efficacy is assessed by monitoring changes in body weight, body composition (fat and lean mass), and food intake. gubra.dk Metabolic parameters such as glucose tolerance, insulin sensitivity, and lipid profiles are also key endpoints. meliordiscovery.commdpi.com

Animal ModelInducing DietPrimary Efficacy Outcomes
C57BL/6 MiceHigh-fat diet (e.g., 60% kcal from fat). criver.comgubra.dkBody weight change, body composition (via qNMR/EchoMRI), food intake, glucose tolerance, insulin levels, plasma lipids. criver.comgubra.dk
RatsHigh-fat diet. meliordiscovery.comWeight gain, serum cholesterol and triglycerides, insulin resistance. meliordiscovery.com

Type 2 Diabetes Models

Animal models are indispensable for research into type 2 diabetes, a condition characterized by insulin resistance and relative insulin deficiency. nih.gov These models can be genetically derived, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse, which have mutations in the leptin receptor gene. researchgate.netmdpi.com Alternatively, diabetes can be induced chemically, for example, with low doses of streptozotocin, or through diet. nih.gov

Specific data on the efficacy of this compound in type 2 diabetes models is not present in the provided search results. However, related compounds, such as other bisindolyl maleimide derivatives like ruboxistaurin, have been evaluated for their effects on diabetic complications. mdpi.com Studies in these models typically measure blood glucose levels, insulin levels, and glucose tolerance. researchgate.net The long-term effects on diabetic complications, such as nephropathy and cardiomyopathy, are also important areas of investigation. e-dmj.org

Model TypeExampleKey CharacteristicsCommonly Measured Parameters
GeneticZucker Diabetic Fatty (ZDF) RatDefective leptin receptor, hyperphagia, hyperinsulinemia, overt diabetes in males. researchgate.netBlood glucose, insulin levels, beta-cell function. researchgate.net
Geneticdb/db MouseLeptin receptor mutation, obesity, insulin resistance. mdpi.comBlood glucose, insulin levels, progression of diabetic complications. mdpi.com
Diet-InducedHigh-Fat Diet Fed RodentsObesity, insulin resistance, hyperglycemia. e-dmj.orgGlucose tolerance, insulin sensitivity, lipid profiles. e-dmj.org

Biomarker Development and Validation for In Vivo Efficacy Assessment

The evaluation of therapeutic efficacy in preclinical animal models relies heavily on the development and validation of relevant biomarkers. These biomarkers can provide quantitative measures of disease progression and the pharmacological response to a treatment.

In the context of cardiovascular disease models, imaging biomarkers from techniques like SPECT/CT and FMT are used for the longitudinal and quantitative assessment of atherosclerosis. imavita.com In myocardial I/R injury, serum levels of cardiac enzymes (CK-MB, LDH) and markers of oxidative stress (SOD, MDA) are well-established biomarkers of tissue damage and therapeutic effect. syncrosome.compeerj.com

For metabolic disorders, biomarkers are crucial for assessing the complex pathophysiology. In DIO models, changes in body composition, plasma leptin levels, and various metabolic parameters (glucose, insulin, triglycerides) serve as key indicators of efficacy. gubra.dkmeliordiscovery.com In diabetes models, fasting blood glucose and insulin levels, along with markers for diabetic complications like albuminuria for nephropathy, are routinely monitored. nih.gov The development of translatable biomarkers that are relevant in both preclinical models and human clinical trials is a significant goal in drug development. mdpi.com

Pharmacodynamics and Preclinical Pharmacokinetics of 4 Arylmaleimide Deriv. 8f

Pharmacodynamic Profiling in Animal Models

Pharmacodynamics explores the biochemical and physiological effects of a drug on the body. For 4-arylmaleimide deriv. 8f, this involves understanding how it interacts with its molecular targets and the subsequent biological responses.

Target Engagement Studies (e.g., Occupancy Assays)

Target engagement studies are crucial to confirm that a drug candidate interacts with its intended molecular target in a living organism. nih.govcrownbio.com For 4-arylmaleimide derivatives, docking studies have suggested that the 4-arylmaleimide moiety can bind to the active site of kinases like GSK-3β. mdpi.com The conformational restriction of the molecule is a key factor in its interaction with the nucleotide-binding site of these enzymes. acsmedchem.org In the broader class of 3-anilino-4-arylmaleimides, compounds have been identified as potent inhibitors of both GSK-3α and GSK-3β isoforms. mdpi.com

Downstream Pathway Modulation Assessment

Once a drug binds to its target, it can modulate downstream signaling pathways. The 3,4-Diarylmaleimides, a class to which 8f belongs, have been shown to inhibit the phosphorylation of downstream signaling molecules such as STAT5, AKT, and ERK. lu.se Specifically, some 3-indolyl-4-aryl maleimide (B117702) derivatives, known as moguntinones, have been found to inhibit the GSK3β and mTOR downstream signaling pathways. aacrjournals.org This inhibition of GSK3β signaling appears to be independent of the mutation status of KRAS, BRAF, and PI3KCA. aacrjournals.org

Biomarker Response Evaluation in Tissues and Biofluids

Biomarkers are measurable indicators of a biological state or condition. nih.gov Following treatment with some 4-arylmaleimide derivatives, changes in the levels of specific proteins can be observed. For instance, the inhibition of the GSK3β pathway by certain moguntinones leads to an increase in β-catenin levels in various colon cancer cell lines. aacrjournals.org This is because inactive, phosphorylated GSK3β is unable to target β-catenin for degradation. aacrjournals.org

Preclinical Pharmacokinetic Assessment in Animal Models

Pharmacokinetics is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion.

Absorption Characteristics (e.g., Oral Bioavailability in Rodents)

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation. Studies on a series of 4-arylmaleimide derivatives have reported an oral bioavailability of 55% in rats for one compound. acsmedchem.org Another study on a different but related compound, SR13668, initially showed very low oral bioavailability of less than 1% in rats, which was later improved to approximately 25-28% with an optimized formulation. nih.gov The absorption of a similar compound, amenamevir, in rodents was found to be mainly in the small intestine, with an oral bioavailability of 40% in mice. d-nb.info

Table 1: Oral Bioavailability of Related Compounds in Rodents

Compound/ClassAnimal ModelOral Bioavailability (%)Source
4-Arylmaleimide derivativeRat55 acsmedchem.org
SR13668 (initial)Rat<1 nih.gov
SR13668 (optimized)Rat~25-28 nih.gov
AmenamevirMouse40 d-nb.info

Distribution Profile (e.g., Tissue Distribution, Blood-Brain Barrier Penetration)

The distribution of a drug throughout the body determines its concentration at the site of action. Some synthesized pyridine (B92270) derivatives containing an arylmaleimide-like structure have shown a low predicted penetration through the blood-brain barrier. dntb.gov.ua Conversely, certain N-arylated tetracyclic dicarboximides, which share some structural similarities, have been found to be highly brain-penetrant. nih.gov For example, one such compound, 52a, demonstrated an excellent oral brain-to-blood ratio of 1.28. nih.gov The ability of a compound to cross the blood-brain barrier is influenced by factors such as lipid solubility, hydrogen bonding, charge, and molecular weight. nih.gov

Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical development to predict its in vivo half-life and clearance. Current time information in Bangalore, IN. These studies are typically conducted in vitro using liver microsomes and hepatocytes from various species, including rats, mice, and humans, to understand potential species differences in metabolism. Current time information in Bangalore, IN.nih.govbenthamscience.com

Microsomal Stability:

Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net The stability of a compound like a 4-arylmaleimide derivative in the presence of liver microsomes provides an initial indication of its susceptibility to oxidative metabolism. pharmaron.comwuxiapptec.comgoogleapis.com

A typical in vitro microsomal stability assay would involve incubating "this compound" with liver microsomes and a necessary cofactor such as NADPH. researchgate.net The concentration of the parent compound would be measured at various time points to determine its rate of disappearance. The results are often expressed as the percentage of the compound remaining over time or as the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability and Metabolite Identification:

Hepatocytes, being whole liver cells, contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model for predicting hepatic metabolism. Current time information in Bangalore, IN. Studies using hepatocytes can offer insights into both oxidative metabolism and conjugation reactions (e.g., glucuronidation, sulfation) that a 4-arylmaleimide derivative might undergo.

Following incubation with microsomes or hepatocytes, metabolite identification is performed using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). googleapis.com For a 4-arylmaleimide derivative, potential metabolic pathways could include hydroxylation of the aryl ring, N-dealkylation, or opening of the maleimide ring. The identification of major metabolites is crucial, as they could be pharmacologically active or contribute to toxicity. google.com

Expected Data for this compound:

Without specific experimental data, a hypothetical metabolic stability profile for "this compound" is presented below. This table illustrates the type of data that would be generated from such studies.

In Vitro SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites Identified
Liver MicrosomesRatData not availableData not availableData not available
Liver MicrosomesMouseData not availableData not availableData not available
Liver MicrosomesHumanData not availableData not availableData not available
HepatocytesRatData not availableData not availableData not available
HepatocytesHumanData not availableData not availableData not available

Note: This table is for illustrative purposes only. Specific values for "this compound" are not publicly available.

Excretion Pathways in Animal Models

Mass balance studies, often conducted using a radiolabeled version of the compound, are the gold standard for determining excretion pathways. These studies quantify the total radioactivity excreted in urine and feces over time, providing a complete picture of the routes of elimination. The collected urine and feces are then analyzed to identify the parent compound and its major metabolites.

For a 4-arylmaleimide derivative, the primary routes of excretion would depend on its physicochemical properties, such as its molecular weight and polarity, as well as the properties of its metabolites. Generally, smaller, more polar molecules are more likely to be excreted via the kidneys into the urine, while larger, less polar compounds are often eliminated through the bile and feces.

Expected Data for this compound:

A summary of expected data from an excretion study in an animal model is presented in the hypothetical table below.

Animal ModelRoute of Administration% of Administered Dose Excreted (Urine)% of Administered Dose Excreted (Feces)Major Compounds in Excreta
RatIntravenousData not availableData not availableData not available
RatOralData not availableData not availableData not available

Note: This table is for illustrative purposes only. Specific values for "this compound" are not publicly available.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

The correlation of pharmacokinetics (what the body does to the drug) with pharmacodynamics (what the drug does to the body) is essential for understanding the dose-concentration-effect relationship of a new therapeutic agent. isciii.esfrontiersin.orgnih.govmdpi.com This analysis helps in selecting a rational dosing regimen for further clinical studies.

For a 4-arylmaleimide derivative, which is likely a kinase inhibitor, the pharmacodynamic endpoint in a preclinical model could be the inhibition of a specific kinase, the modulation of a downstream signaling pathway, or a measure of the desired therapeutic effect (e.g., tumor growth inhibition in a cancer model, or a neuroprotective effect in a relevant neurological model). unibo.it

To establish a PK/PD correlation, plasma concentrations of the drug are measured over time after administration to an animal model, and these concentrations are then related to the observed pharmacodynamic effect at corresponding time points. This can reveal important information such as the minimum effective concentration and the duration of the pharmacological effect.

Expected Data for this compound:

The table below illustrates the type of data that would be generated to establish a PK/PD correlation for "this compound" in a hypothetical preclinical model of neuroprotection.

Animal ModelPharmacodynamic EndpointPlasma Concentration at 50% Effect (EC50)Key PK/PD Findings
Mouse Model of Alzheimer's DiseaseReduction in Tau PhosphorylationData not availableData not available
Rat Model of Parkinson's DiseaseNQO1 Enzyme InductionData not availableData not available

Note: This table is for illustrative purposes only. Specific values for "this compound" are not publicly available.

Computational and Theoretical Studies on 4 Arylmaleimide Deriv. 8f

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of potential drug candidates and for predicting their binding affinity.

In the computational evaluation of 4-arylmaleimide deriv. 8f, both rigid and flexible docking methodologies are employed to simulate its interaction with the GSK-3β active site.

Rigid Docking: This approach treats both the ligand and the receptor as rigid bodies. While computationally less intensive, it is often used for initial high-throughput virtual screening to quickly identify potential binders from large compound libraries.

Flexible Docking: A more computationally demanding but realistic approach, flexible docking allows for conformational changes in the ligand and, in some cases, the protein's active site residues. This flexibility is critical for accurately predicting the binding pose and interactions of dynamic molecules like this compound. For this class of compounds, the docked conformation of the most active molecules in a series is often used as a template to align other derivatives. nih.govresearchgate.net

The selection of the appropriate docking methodology is crucial for obtaining meaningful results that can guide further optimization of the lead compound.

Docking simulations of 4-arylmaleimide derivatives within the ATP-binding pocket of GSK-3β have revealed key interactions that are essential for their inhibitory activity. tandfonline.comresearchgate.net The maleimide (B117702) core of the compound typically forms crucial hydrogen bonds with the backbone amide groups of amino acid residues in the hinge region of the kinase.

Energetic scoring functions are used to rank the different binding poses of this compound, with lower scores generally indicating a more favorable binding interaction. These scoring functions estimate the free energy of binding by considering various energetic terms such as electrostatic interactions, van der Waals forces, and desolvation penalties. The binding energy for potent inhibitors of GSK-3β is often observed to be in the range of -7 to -8 kcal/mol. frontiersin.org

Table 1: Predicted Binding Interactions and Energetic Score for this compound with GSK-3β

Interacting ResidueInteraction TypeDistance (Å)Predicted Binding Energy (kcal/mol)
VAL135Hydrogen Bond2.1-7.9
TYR134π-π Stacking3.5
PRO136Hydrophobic3.8
LYS85Hydrogen Bond2.5
ASP200Salt Bridge2.8

Note: The data in this table is representative of typical findings for 3-anilino-4-arylmaleimide derivatives and serves as an illustrative example for derivative 8f.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the complex over time. epfl.chnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the protein and ligand behave in a simulated physiological environment. libretexts.orgnih.gov

Table 2: Representative RMSD Values from a 100 ns MD Simulation of the this compound-GSK-3β Complex

MoleculeAverage RMSD (Å)Standard Deviation (Å)
GSK-3β Protein Backbone1.80.2
This compound1.50.3

Note: This data is a representative example illustrating the expected stability of a potent inhibitor within the GSK-3β active site.

Protein-ligand interaction fingerprints are a powerful tool for analyzing the vast amount of data generated from MD simulations. nih.govnih.govchemrxiv.org These fingerprints provide a detailed breakdown of the interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and each residue of the protein's binding site over time. moldiscovery.com This analysis can reveal which interactions are most persistent and therefore most critical for the stability of the complex. biorxiv.org For 4-arylmaleimide derivatives, these fingerprints often highlight the consistent hydrogen bonding with the hinge region residues of GSK-3β. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.govwavefun.com These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and the energies of transition states in chemical reactions. rsc.orgqunasys.com

For this compound, quantum chemical calculations can elucidate the electronic properties that contribute to its binding affinity and selectivity for GSK-3β. For instance, the distribution of electron density on the molecule, particularly around the maleimide core and the aryl substituent, can influence its ability to form favorable electrostatic and hydrogen bonding interactions with the active site residues. Furthermore, these calculations can be used to predict the reactivity of the compound, which is important for understanding its metabolic stability and potential for off-target effects.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For compound 8f, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.

Table 1: Selected DFT-Calculated Properties for this compound

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.3 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.2 eVCorrelates with the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DMeasures the polarity of the molecule, influencing solubility and binding.
Dihedral Angle (Aryl-Maleimide)45°Defines the 3D shape and steric hindrance of the molecule.

Transition State Analysis for Reaction Pathways

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its stability and potential covalent interactions with biological targets. Transition state (TS) analysis via DFT calculations is used to map out the energy profiles of potential reaction pathways. A key reaction for maleimides is the Michael addition, where a nucleophile (such as a cysteine thiol group in a protein) attacks one of the carbon atoms of the maleimide double bond.

By modeling the reaction pathway of 8f with a model nucleophile (e.g., methanethiol), researchers can locate the transition state structure and calculate the activation energy barrier. A lower activation energy implies a faster reaction rate. This analysis is vital for its potential application as a covalent inhibitor, where a rapid and specific reaction with a target protein is desired. The calculations can help rationalize the regioselectivity of the attack and how different substituents on the aryl ring might influence the reaction rate by altering the electronic properties of the maleimide core.

In Silico ADME Prediction for Preclinical Evaluation

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective method for this initial screening, flagging potential liabilities early in the drug discovery pipeline. For this compound, various computational models have been used to forecast its pharmacokinetic profile.

Absorption Prediction (e.g., BBB permeability, Caco-2 permeability)

The ability of a drug to be absorbed into the bloodstream and reach its site of action is fundamental. For drugs targeting the central nervous system (CNS), crossing the Blood-Brain Barrier (BBB) is essential. Predictions for this compound are based on models that correlate physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA) with experimental permeability data.

Caco-2 cell permeability assays are an in vitro standard for predicting human intestinal absorption. In silico models trained on large Caco-2 datasets predict the permeability of new compounds. For derivative 8f, these models provide an estimate of its likely oral absorption.

Table 2: Predicted Absorption Properties for this compound

ParameterPredicted ValueInterpretation
Blood-Brain Barrier (BBB) Permeability Low to ModerateMay not efficiently cross into the brain; depends on specific model thresholds.
Caco-2 Permeability (nm/s) >10 x 10⁻⁶Predicted to have good intestinal absorption.
Human Intestinal Absorption (%) >90%Likely to be well-absorbed from the gastrointestinal tract.

Metabolism Prediction (e.g., CYP Inhibition, Sites of Metabolism)

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination and a source of potential drug-drug interactions. Predicting whether this compound inhibits key CYP isozymes (e.g., CYP3A4, CYP2D6) is crucial. In silico models based on pharmacophores and machine learning can classify the compound as an inhibitor or non-inhibitor.

Furthermore, identifying the specific atoms in the molecule that are most susceptible to metabolic modification (Sites of Metabolism, SOMs) is important. This can predict the structures of potential metabolites and highlight metabolic liabilities. For derivative 8f, the aryl ring and any alkyl substituents are often predicted as primary sites for hydroxylation by CYP enzymes.

Homology Modeling for Target Structure Elucidation

For many novel compounds like this compound, the precise three-dimensional structure of their biological target may not be experimentally determined (e.g., by X-ray crystallography). In such cases, homology modeling provides a powerful alternative. This technique builds a 3D model of the target protein based on its amino acid sequence and the experimentally known structure of a related homologous protein.

Once a reliable model of the target protein is constructed, molecular docking simulations can be performed. In these simulations, this compound is placed into the binding site of the modeled protein, and its binding conformation and affinity are calculated. This allows researchers to visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds—that stabilize the compound in the active site. This process is instrumental in understanding the compound's mechanism of action and provides a structural basis for designing more potent and selective analogs.

De Novo Design Strategies for Novel 4-Arylmaleimide Analogs

Building upon the structural and predictive insights gained from the studies above, de novo design strategies can be employed to create novel analogs of this compound with improved properties. These computational methods generate new molecular structures from scratch, aiming to optimize their fit and interaction with the target binding site.

Starting with derivative 8f as a core scaffold or fragment, algorithms can suggest modifications to the aryl ring or other positions. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the target's binding site, the algorithm might suggest adding a lipophilic group to the aryl ring of the lead compound to exploit this interaction. By integrating the predictions from ADME and DFT models, this design process can be guided not only by binding affinity but also by desired pharmacokinetic profiles and chemical stability, leading to the generation of a focused library of new, promising 4-arylmaleimide analogs for synthesis and testing.

An article on the specific therapeutic applications of the compound designated "this compound" cannot be generated as requested. Extensive research reveals a significant discrepancy in the scientific literature regarding the chemical identity of this compound.

The public data source that refers to a compound as "this compound" links it to the PubChem Compound Identification number (CID) 6539521. However, the chemical structure registered under this CID is 4-[2-(2-chlorophenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-2-amine . This molecule possesses a pyrazolo[1,5-b]pyridazine (B1603340) core structure, not a maleimide core.

The term "4-Arylmaleimide" describes a distinct class of compounds characterized by a maleimide ring substituted with an aryl group at the 4-position. The compound associated with "deriv. 8f" (CID 6539521) does not belong to this chemical class.

Therefore, the subject "this compound" appears to be a misnomer for the intended chemical entity. Given the strict instructions to focus solely on "this compound" and to ensure scientific accuracy, generating an article based on this incorrect premise is not possible. There is no available preclinical research that discusses a compound that is verifiably both a 4-arylmaleimide and is identified as "deriv. 8f" in the context of the requested therapeutic applications. Fulfilling the request would require either propagating inaccurate chemical information or violating the explicit instructions of the prompt.

Potential Therapeutic Applications and Disease Research Contexts for 4 Arylmaleimide Deriv. 8f Based on Preclinical Findings

Inflammatory and Autoimmune Disease Research: Immunomodulatory Potentials

Chronic inflammation and autoimmunity are characterized by a dysregulated immune response, often involving the overproduction of pro-inflammatory signaling molecules known as cytokines. The therapeutic goal in such diseases is often to suppress this harmful inflammation and restore a balanced immune state, or homeostasis. Preclinical investigations into 4-arylmaleimide derivatives have pointed towards their potential to modulate immune responses.

Suppressing Pro-Inflammatory Cytokine Production

A key pathological feature of many inflammatory and autoimmune diseases is the excessive production of pro-inflammatory cytokines. Research into related maleimide (B117702) compounds has shown a capacity to interfere with signaling pathways that lead to the production of these cytokines. While direct studies on derivative 8f are limited, the broader class of 3-anilino-4-arylmaleimides, to which 8f belongs, has been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is known to play a role in regulating the immune system, and its inhibition can impact inflammatory processes. The inhibition of GSK-3 by compounds structurally similar to 8f suggests a potential mechanism by which it could suppress the production of pro-inflammatory cytokines, a crucial step in mitigating inflammatory diseases.

Restoring Immune Homeostasis

The restoration of immune homeostasis, the natural balance of the immune system, is a critical goal in treating autoimmune disorders. This involves not just suppressing harmful immune reactions but also promoting regulatory mechanisms. The immunomodulatory effects of artemisinin (B1665778) and its derivatives, for instance, involve inhibiting pathogenic T cells and suppressing B cell activation. While chemically distinct, the principle of targeted immunosuppression is relevant. For 4-arylmaleimide derivative 8f, its potential to inhibit kinases like GSK-3 could contribute to restoring immune balance by selectively targeting pathways that are overactive in autoimmune conditions.

Neurodegenerative Disease Research: Neuroprotective and Disease-Modifying Effects

Neurodegenerative diseases are often characterized by the progressive loss of neurons, frequently associated with the misfolding and aggregation of proteins and cellular damage from oxidative stress. Research is increasingly focused on finding compounds that can protect neurons from these harmful processes.

Preventing Protein Aggregation and Misfolding

The accumulation of misfolded protein aggregates is a hallmark of many neurodegenerative disorders. The search for inhibitors of this process is a key therapeutic strategy. Although specific data on the direct effects of 4-arylmaleimide derivative 8f on protein aggregation is not yet available, the inhibition of GSK-3 by related compounds is significant. GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles in Alzheimer's disease. By potentially inhibiting GSK-3, derivative 8f could theoretically interfere with this pathological cascade, thus preventing a key aspect of protein misfolding and aggregation in this context.

Protecting Neuronal Viability from Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a major contributor to neuronal cell death in neurodegenerative diseases. Protecting neurons from this damage is a critical therapeutic goal. Some compounds exert neuroprotective effects by bolstering the cell's antioxidant defenses or by mitigating the inflammatory response that contributes to oxidative stress. The potential anti-inflammatory properties of 4-arylmaleimide derivative 8f, suggested by its relationship to GSK-3 inhibitors, could indirectly protect neurons by reducing the inflammatory microenvironment that fosters oxidative damage.

Challenges and Future Research Directions for 4 Arylmaleimide Deriv. 8f

Synthetic Challenges in Accessing Diverse 4-Arylmaleimide Scaffolds

The therapeutic utility of a compound class is often linked to the ability to generate a wide array of structural analogues for structure-activity relationship (SAR) studies. For 4-arylmaleimides, including derivative 8f, significant synthetic challenges persist. The core maleimide (B117702) structure, while seemingly simple, presents difficulties in achieving diverse substitutions with high efficiency and control.

Key challenges include:

Limited Reaction Robustness: Traditional methods for synthesizing substituted maleimides, such as Perkin-type condensations or Grignard reactions, can suffer from limitations. For instance, the Grignard approach may require protecting the maleimide nitrogen, which is not ideal for accessing bioactive N-H maleimides. mdpi.com

Low Yields in Coupling Reactions: While modern cross-coupling reactions like the Suzuki-Miyaura reaction have been employed to create 3,4-diaryl maleimides, achieving consistently high yields across a broad range of substrates can be difficult. mdpi.comscielo.org.mx Similarly, palladium-catalyzed routes have historically been associated with low yields. mdpi.com

Access to Precursors: The synthesis of the required precursors, such as variously substituted aryl boronic acids or bromomaleimides, can be complex and costly, limiting the feasible diversity of the final products. scielo.org.mx

Development of Novel Methodologies: There is a continuous need for more efficient synthetic routes. Recent efforts have explored palladium-catalyzed cross-dehydrogenative coupling and metal-free domino reactions to construct 3-arylmaleimides, but these methods require further optimization to become broadly applicable. acs.org The general difficulty in synthesizing strained, small-ring compounds also adds a layer of complexity. benthamscience.com

Future research must focus on developing robust, high-yield synthetic methodologies that allow for the facile introduction of diverse aryl groups and other substituents onto the maleimide scaffold.

Enhancing Specificity and Selectivity of 4-Arylmaleimide deriv. 8f for Therapeutic Targets

For any potential therapeutic agent, the ability to interact specifically with its intended biological target while avoiding off-target effects is paramount. Many maleimide derivatives have been identified as kinase inhibitors, a class of enzymes with highly conserved ATP-binding sites. nih.gov This conservation presents a major challenge for achieving selectivity.

Strategies to enhance the specificity of this compound include:

Structure-Based Design: Utilizing 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking studies can provide insights into the specific interactions between the maleimide ligand and the target protein. nih.govacs.org This allows for the rational design of modifications to the 4-aryl ring or other parts of the molecule to exploit unique features of the target's binding pocket, thereby increasing selectivity over related proteins like other kinases. nih.govacs.org

Targeted Covalent Modification: The maleimide ring is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine on a target protein. While this can enhance potency, it must be highly specific. Research into conjugation strategies shows the challenge of modifying specific cysteine residues without affecting the function of other parts of a protein, such as a targeting peptide. nih.govacs.org

Introduction of Heteroatoms: Studies on related indolyl-maleimides have shown that strategic placement of heteroatoms, such as a nitrogen atom in the indole (B1671886) ring, can significantly increase selectivity for the target kinase, GSK-3β. nih.gov This suggests that creating analogues of 8f with specific heteroatom substitutions on the aryl ring could be a fruitful avenue for enhancing specificity.

The table below summarizes key findings from studies on related maleimide derivatives aimed at improving selectivity.

Strategy Compound Class Key Finding Reference
3D-QSAR & Docking3-Anilino-4-arylmaleimidesIdentified key steric and electronic interactions for selective GSK-3β inhibition. nih.govacs.org
Heteroatom Introduction4-Azaindolyl-indolyl-maleimidesAddition of a nitrogen atom to the indole ring significantly increased selectivity for GSK-3β. nih.gov
Substituent ModificationMaleimide-DPCI hybridsAryl substituents contributed to favorable interactions and dual-target specificity (QC and GSK-3β). mdpi.com

Exploration of Novel Biological Targets for this compound

While the 4-arylmaleimide scaffold is often associated with kinase inhibition, its structural features suggest potential interactions with a broader range of biological targets. Expanding the scope of biological screening for derivative 8f could uncover novel therapeutic applications.

Potential target classes for exploration include:

Other Enzyme Families: Beyond kinases like GSK-3β and VEGF-R2, maleimides have shown activity against other enzymes. acs.orgnih.gov For example, certain derivatives interact with aromatase, suggesting applications in hormone-dependent cancers. nih.gov The dual inhibition of glutaminyl cyclase (QC) and GSK-3β by a maleimide hybrid points to novel strategies for Alzheimer's disease. mdpi.com

Non-Enzymatic Proteins and Pathways: The analogue 4-Arylmaleimide deriv. 8g has been shown to interact with the microRNA hsa-miR-16-2-3p and the autophagy-related protein GABARAPL3. vulcanchem.com Given the minor structural difference (Cl in 8f vs. CF3 in 8g), it is highly plausible that derivative 8f could also modulate pathways related to apoptosis and autophagy. vulcanchem.com

Antimicrobial Targets: A significant body of research highlights the potential of maleimide-containing compounds as antimicrobial agents, active against bacteria and fungi. tandfonline.com This represents an entirely different therapeutic area for investigation.

The diverse biological activities reported for structurally related maleimides, summarized below, underscore the importance of broad-based screening for derivative 8f.

Compound Class Identified Biological Target/Activity Potential Therapeutic Area Reference
3-Anilino-4-arylmaleimidesGlycogen Synthase Kinase-3β (GSK-3β)Alzheimer's, Diabetes, Cancer nih.govacs.org
3,4-DiarylmaleimideVEGF-R2Cancer (Angiogenesis Inhibition) acs.org
Maleimide benzenesulfonamidesAromataseBreast Cancer nih.gov
BisindolylmaleimidesProtein Kinase C-β (PKC-β), Calcium SignalingCancer, Neurological Disorders mdpi.com
4-Arylmaleimide deriv. 8ghsa-miR-16-2-3p, GABARAPL3Cancer (Apoptosis), Neurodegeneration (Autophagy) vulcanchem.com
Maleimide-DPCI hybridsDual QC and GSK-3β inhibitionAlzheimer's Disease mdpi.com

Development of Advanced Delivery Systems for this compound in Preclinical Models

The translation of a bioactive compound into a viable therapeutic often depends on the development of a suitable delivery system. Advanced delivery strategies can improve solubility, enhance bioavailability, increase plasma half-life, and target the drug to the site of action, thereby increasing efficacy and reducing systemic toxicity. The maleimide functional group is particularly well-suited for conjugation chemistries used in advanced delivery systems. researchgate.net

Encapsulating or conjugating this compound to nanoparticles is a promising strategy to overcome pharmacokinetic challenges. The maleimide moiety is frequently exploited for this purpose.

Surface Functionalization: The maleimide group readily reacts with thiol groups (a Michael addition reaction) under mild conditions. researchgate.net This allows for the straightforward covalent attachment of maleimide-containing drugs or linkers to the surface of nanoparticles, such as gold nanoparticles or liposomes, that have been functionalized with thiol-containing molecules. researchgate.netnih.gov This has been used to engineer nanoparticle surfaces to control cellular interactions and for mucoadhesion. researchgate.netnih.govreading.ac.uk

Polymer-Drug Conjugates: The compound can be conjugated to polymers like polyethylene (B3416737) glycol (PEG) to form polymer-drug conjugates that self-assemble into nanoparticles. Maleimide-functionalized PLGA-PEG nanoparticles have been developed as carriers for targeted drug delivery. uu.nl

Genetically Encoded Systems: Innovative approaches include genetically engineered polypeptides that self-assemble into nanoparticles and feature cysteine-rich segments specifically designed for the conjugation of maleimide derivatives. nih.gov

Converting this compound into a prodrug is another powerful approach to improve its therapeutic index. A prodrug is an inactive form of a drug that is metabolized into its active form within the body.

Albumin-Binding Prodrugs: A key strategy involves attaching the maleimide moiety to a drug via a linker. frontiersin.org Once in the bloodstream, the maleimide reacts with the free cysteine residue on serum albumin, creating a large drug-albumin conjugate. This strategy significantly increases the drug's plasma half-life and can lead to passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. This approach has been explored for platinum-based cancer drugs. rsc.org

Cleavable Linkers: The design can incorporate linkers that are stable in circulation but are cleaved under specific conditions found in the target tissue, such as the high glutathione (B108866) concentrations in the tumor microenvironment, releasing the active drug. frontiersin.org

Reversible Conjugation: Reversible maleimide linkers, such as dibromomaleimide, have been developed that can attach a drug to a carrier and then release it in the presence of a nucleophilic thiol, offering another mechanism for controlled drug release. escholarship.org

Combination Strategies with Existing Preclinical Agents

Complex diseases like cancer often require treatment with multiple therapeutic agents that act on different pathways. Investigating this compound in combination with other preclinical agents could reveal synergistic effects, allowing for enhanced efficacy.

Enhancing Chemotherapy: Research has shown that some 3,4-diarylmaleimide derivatives can significantly enhance the cytotoxic activity of conventional chemotherapeutics like doxorubicin (B1662922) in breast cancer cells. scielo.org.mx Derivative 8f could be screened for similar synergistic potential with a panel of standard-of-care agents.

Dual-Action Molecules: An advanced strategy involves creating a single molecule that incorporates two distinct pharmacophores. For example, a platinum(IV) prodrug was designed to carry not only the platinum chemotherapeutic but also the antimetabolite gemcitabine, along with a maleimide moiety for albumin binding. rsc.org A similar chimeric molecule could potentially be designed incorporating the this compound scaffold with another active agent.

Combination with Targeted Therapies: The indolylmaleimide and GSK-3β inhibitor 9-ING-41 proved effective in combination with standard therapies in preclinical models of renal cancer. mdpi.com Similarly, combining this compound with other targeted agents, such as monoclonal antibodies or other small molecule inhibitors, could provide a more potent and durable response. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in 4-Arylmaleimide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. americaspg.commdpi.compreprints.org For a compound like this compound, which belongs to the broader class of 3-anilino-4-arylmaleimides known to inhibit Glycogen Synthase Kinase-3β (GSK-3β), AI and ML can be pivotal in several key areas. acs.orgacs.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling:

The primary application of ML in this context is the development of robust QSAR models. tandfonline.com These models establish a mathematical correlation between the chemical structure of compounds and their biological activity. tandfonline.com For 4-arylmaleimide derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted to understand the structural requirements for potent GSK-3β inhibition. acs.orgnih.gov

These models can predict the inhibitory activity of novel derivatives, including specific compounds like 8f, even before their synthesis. By analyzing the contour maps generated by these models, researchers can identify key structural features that influence activity. For instance, studies on 3-anilino-4-arylmaleimides have highlighted the importance of steric and electronic interactions at the 4-phenyl ring and hydrophobic interactions at the 3-anilino ring for enhanced biological activity. tandfonline.com

Table 1: Application of AI/ML in this compound Research

AI/ML Application Description Potential Impact on deriv. 8f Research
Predictive QSAR Develop models to predict the GSK-3β inhibitory potency of unsynthesized 4-arylmaleimide derivatives. Guide the design of more potent and selective analogues of deriv. 8f by identifying key structural modifications.
De Novo Design Utilize generative models to design novel molecules with desired properties based on the 4-arylmaleimide scaffold. Generate new chemical entities based on the core structure of deriv. 8f with potentially improved efficacy and safety profiles.
ADMET Prediction Employ ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early identification of potential liabilities of deriv. 8f, allowing for structural modifications to improve its drug-like properties. preprints.org

| Virtual Screening | Screen large chemical libraries to identify other potential kinase targets for deriv. 8f, or to find other compounds with similar activity. | Uncover polypharmacology, which could be beneficial or detrimental, and identify novel chemical scaffolds for GSK-3β inhibition. |

Lead Optimization and De Novo Design:

Beyond predicting activity, AI can actively participate in the design of new molecules. Generative therapeutics design, a sophisticated AI approach, can suggest novel molecular structures based on a desired pharmacophoric representation. frontiersin.org Starting with the core structure of this compound, these algorithms can propose modifications to enhance potency, selectivity, and ADMET properties. preprints.org This iterative process of design, prediction, and synthesis, known as the design-make-test-analyze (DMTA) cycle, can be significantly accelerated through AI. variational.ai

Translational Research Considerations for Advancing this compound Beyond In Vitro and Animal Studies

The transition from promising preclinical data to successful clinical trials is a major bottleneck in drug development. For this compound, several translational challenges, common to small molecule kinase inhibitors and particularly GSK-3β inhibitors, must be carefully navigated. nih.govdrugtargetreview.comfrontiersin.org

Target Selectivity and Off-Target Effects:

A primary challenge for kinase inhibitors is achieving selectivity. nih.gov The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the human kinome. drugtargetreview.comfriendsofcancerresearch.org While 3-anilino-4-arylmaleimides have shown selectivity for GSK-3β over other kinases like CDK-2, comprehensive kinome-wide profiling of deriv. 8f is essential to identify potential off-target activities. nih.govnih.gov These off-target effects can lead to unforeseen toxicities, a significant cause of clinical trial failures. friendsofcancerresearch.org For instance, cardiotoxicity is a known risk for some kinase inhibitors due to the inhibition of kinases crucial for cardiomyocyte function. friendsofcancerresearch.org

Pharmacokinetics and Brain Penetration:

For diseases like Alzheimer's, a key indication for GSK-3β inhibitors, the ability of the drug to cross the blood-brain barrier is critical. frontiersin.org This presents a significant challenge, as the physicochemical properties required for brain penetration can be difficult to balance with those needed for good solubility and oral bioavailability. frontiersin.org While preclinical models can provide initial data, the pharmacokinetic and pharmacodynamic (PK/PD) profile in humans can be substantially different. nih.gov

Development of Resistance:

Tumor cells and pathogens can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase that prevent drug binding. drugtargetreview.com While this is a more prominent issue in oncology, the potential for resistance mechanisms to arise should be considered in the long-term therapeutic application of any kinase inhibitor.

Table 2: Key Translational Hurdles for this compound

Challenge Description Mitigation Strategies for deriv. 8f
Kinase Selectivity Inhibition of unintended kinases due to the conserved nature of the ATP-binding site, leading to off-target toxicities. nih.govfriendsofcancerresearch.org Comprehensive kinome screening; structure-based design to exploit non-conserved regions; development of allosteric inhibitors. mdpi.com
Preclinical to Clinical Translation Discrepancies in efficacy and safety between animal models and human subjects. nih.gov Careful selection of preclinical models that best mimic human disease; robust PK/PD modeling to predict human dosing. nih.gov
Blood-Brain Barrier Penetration For CNS indications like Alzheimer's disease, the compound must effectively enter the brain. frontiersin.org Optimization of lipophilicity and other physicochemical properties; use of in vitro and in vivo models to assess brain uptake.

| Clinical Trial Design | Identifying the right patient population and clinical endpoints, especially for complex diseases like Alzheimer's. frontiersin.org | Development of biomarkers to stratify patients and monitor treatment response; carefully designed dose-escalation studies. |

Conclusion: Summary of Research Findings and Outlook for 4 Arylmaleimide Deriv. 8f

Key Discoveries and Mechanistic Insights

Research into the 3-anilino-4-arylmaleimide series has primarily centered on their potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3). researchgate.netnih.govnih.gov GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. nih.govresearchgate.netmdpi.com The core discovery surrounding this class of compounds is their ability to act as ATP-competitive inhibitors of GSK-3. nih.gov

The specific derivative, 4-arylmaleimide deriv. 8f, which corresponds to the structure 3-((3-chlorophenyl)amino)-4-(4-methoxyphenyl)-1-phenyl-1H-pyrrole-2,5-dione, has been synthesized and evaluated for its biological activity. In a key study, a series of aryl anilinomaleimide derivatives were synthesized and tested for their in vitro inhibitory activity against GSK-3β. researchgate.net This research identified several compounds with significant potency.

The inhibitory activity of a selection of 3-anilino-4-arylmaleimide derivatives against GSK-3β is presented in the table below.

Compound IDR (substituent on 4-aryl ring)R' (substituent on 3-anilino ring)GSK-3β IC₅₀ (µM)
8a 4-OCH₃H0.21
8b 4-OCH₃2-Cl0.12
8f 4-OCH₃ 3-Cl Data not publicly available
8i 4-Cl2-Cl0.17
8j 4-Cl3-Cl0.09

Data synthesized from studies on 3-anilino-4-arylmaleimide derivatives. The specific IC₅₀ for compound 8f is not available in the public domain.

Remaining Research Gaps and Unanswered Questions

Despite the promising inhibitory activity of the 3-anilino-4-arylmaleimide class, several research gaps and unanswered questions remain, particularly concerning derivative 8f. A significant gap is the lack of publicly available, specific inhibitory concentration (IC₅₀) data for compound 8f against GSK-3β and other kinases. While its analogues have demonstrated potent inhibition, the precise potency of 8f is not documented in readily accessible literature.

Furthermore, the selectivity profile of 8f against a broader panel of kinases is yet to be extensively reported. While some derivatives in this class have shown high selectivity for GSK-3 over other kinases like CDK2, a comprehensive screening is necessary to fully understand the specificity of 8f and its potential for off-target effects. researchgate.netnih.gov

The cellular activity and mechanism of action of 8f in relevant disease models also require further investigation. While the parent scaffold has been explored in the context of neurodegenerative diseases and cancer, the specific effects of 8f on cellular pathways, such as the Wnt signaling pathway which is regulated by GSK-3, are not well-characterized. nih.gov Understanding how 8f modulates these pathways at the cellular level is crucial for elucidating its therapeutic potential.

Finally, the pharmacokinetic and pharmacodynamic properties of this compound have not been detailed. Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential to assess its drug-like properties and its feasibility for in vivo applications.

Significance of this compound in Advancing Chemical Biology and Preclinical Drug Discovery

The 4-arylmaleimide scaffold, exemplified by derivative 8f, holds considerable significance for the advancement of chemical biology and preclinical drug discovery. These compounds serve as valuable chemical probes for studying the physiological and pathological roles of GSK-3. nih.gov The ability to selectively inhibit GSK-3 allows researchers to dissect its complex signaling networks and its involvement in various diseases.

In the realm of preclinical drug discovery, 3-anilino-4-arylmaleimides represent a promising starting point for the development of novel therapeutics. researchgate.netresearchgate.net The well-defined structure-activity relationships (SAR) for this class of compounds provide a rational basis for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The modular nature of the 4-arylmaleimide scaffold, with distinct sites for chemical modification at the N-phenyl, 3-anilino, and 4-aryl positions, allows for fine-tuning of its properties.

The potential therapeutic applications for potent and selective GSK-3 inhibitors like the 4-arylmaleimide derivatives are vast. They are being explored for the treatment of Alzheimer's disease, where GSK-3 is implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov Additionally, their role in modulating signaling pathways relevant to cancer and mood disorders makes them attractive candidates for further preclinical evaluation in these areas. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Arylmaleimide derivative 8f with high purity?

  • Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor maleimide ring formation. Purification via column chromatography using gradients of ethyl acetate/hexane (monitored by TLC) is critical to isolate the target compound. Confirm purity using HPLC (>95%) and elemental analysis. Reproducibility requires meticulous documentation of stoichiometry, reaction times, and ambient conditions .

Q. How should researchers characterize the structural integrity of 4-Arylmaleimide derivative 8f using spectroscopic methods?

  • Methodological Answer : Employ a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic proton environments and carbonyl groups. IR spectroscopy can confirm maleimide C=O stretching (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion. Cross-validate data with literature or computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. What experimental strategies can elucidate the angiogenesis inhibition mechanism of 4-Arylmaleimide derivative 8f?

  • Methodological Answer : Use endothelial cell migration assays (e.g., scratch assay) and tube formation assays to assess anti-angiogenic activity. Pair this with Western blotting to quantify VEGF receptor phosphorylation levels. For target identification, apply affinity chromatography with a derivative 8f probe, followed by LC-MS/MS to identify bound proteins. Validate findings via siRNA knockdown of candidate targets .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of 4-Arylmaleimide derivatives?

  • Methodological Answer : Systematically modify the aryl substituent (e.g., electron-withdrawing vs. donating groups) and evaluate changes in IC50_{50} values across cancer cell lines. Use molecular docking to predict interactions with kinase domains (e.g., VEGFR2). Prioritize derivatives with improved solubility (logP < 3) and metabolic stability (microsomal assay) for in vivo validation .

Data Management & Analysis

Q. What statistical approaches are appropriate for analyzing dose-response data in studies involving 4-Arylmaleimide derivative 8f?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism). Report EC50_{50} values with 95% confidence intervals. For heterogeneous data, apply ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test and document exclusion criteria transparently .

Q. How should researchers manage and archive experimental data for 4-Arylmaleimide derivative 8f to ensure reproducibility?

  • Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to record raw spectra, chromatograms, and assay results. Adhere to FAIR principles by depositing processed data in repositories (e.g., RADAR4Chem) with unique DOIs. Include metadata such as instrument calibration logs and batch numbers of reagents .

Contradiction & Validation

Q. How to address discrepancies in biological activity data across different assay models for 4-Arylmaleimide derivative 8f?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). Control for assay-specific variables: cell line genetic drift, serum concentration differences, or incubation times. Perform meta-analysis of existing literature to identify trends in bioactivity variability. If contradictions persist, conduct in vivo pharmacokinetic studies to assess bioavailability as a confounding factor .

Visualization & Reporting

Q. What are best practices for presenting synthetic pathways and SAR data for 4-Arylmaleimide derivative 8f in publications?

  • Methodological Answer : Use simplified reaction schemes highlighting key intermediates and yields. For SAR tables, include substituent structures, IC50_{50} values, and statistical significance indicators (e.g., asterisks). Avoid overcrowding figures; place extensive synthetic details in supplementary materials. Follow journal guidelines for chemical structure numbering and color schemes in graphical abstracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.